((3-Methylcyclobutyl)methyl)hydrazine hydrochloride
Descripción
Propiedades
IUPAC Name |
(3-methylcyclobutyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-5-2-6(3-5)4-8-7;/h5-6,8H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOVEDHMZPDNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CNN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS number 2138103-93-0 characterization
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals.
Executive Summary
In modern medicinal chemistry, the strategic incorporation of strained carbocycles has become a premier tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics. CAS 2138103-93-0 , chemically identified as [(3-Methylcyclobutyl)methyl]hydrazine hydrochloride , represents a highly specialized building block designed for this exact purpose[1].
As a Senior Application Scientist, I frequently encounter the challenge of balancing target potency with metabolic stability. Traditional linear alkyl or unsubstituted cycloalkyl chains often suffer from rapid cytochrome P450 (CYP) mediated oxidation or excessive conformational flexibility, leading to off-target effects. By utilizing CAS 2138103-93-0 to construct pyrazole or indazole pharmacophores, drug developers can leverage the unique "puckered" geometry of the cyclobutane ring to lock in bioactive conformations, disrupt molecular planarity (thereby improving aqueous solubility), and significantly enhance metabolic half-life [2].
This whitepaper details the structural rationale, physicochemical characterization, and validated experimental workflows for deploying CAS 2138103-93-0 in the synthesis of next-generation kinase inhibitors.
Physicochemical Profiling & Structural Rationale
Before deploying any intermediate in a multi-step synthesis, its fundamental properties and structural impact on the final active pharmaceutical ingredient (API) must be understood.
Table 1: Physicochemical Properties of CAS 2138103-93-0
| Property | Value | Structural Significance |
| Chemical Name | [(3-Methylcyclobutyl)methyl]hydrazine HCl | Provides a nucleophilic hydrazine core for heterocycle formation. |
| Molecular Formula | C6H15ClN2 | - |
| Molecular Weight | 150.65 g/mol | Low molecular weight ensures the final API remains within Lipinski's Rule of 5. |
| Ring Strain Energy | ~26.3 kcal/mol | Drives the puckered conformation, reducing torsional strain [2]. |
| C-C Bond Length | ~1.56 Å | Longer than standard alkanes, altering the spatial projection of the methyl group. |
The "Cyclobutane Advantage" (Mechanistic Causality)
Why choose a 3-methylcyclobutyl substitution over a standard isobutyl or cyclopentyl group? The answer lies in orbital hybridization and metabolic liability. In a cyclobutane ring, the internal bond angles are compressed to approximately 88°. To accommodate this, the C-C bonds adopt increased p-character, forcing the exocyclic C-H bonds to adopt increased s-character [2].
An increased s-character shortens and strengthens the C-H bond, making it significantly more resistant to hydrogen atom abstraction by CYP450 enzymes. Furthermore, the puckered 3D conformation serves as a bioisostere for phenyl rings, reducing the overall planarity of the molecule and preventing flat π-π stacking in the solid state, which directly translates to improved aqueous solubility [3].
Synthetic Application: Regioselective Pyrazole Formation
Hydrazine derivatives are classic precursors for synthesizing pyrazole-based kinase inhibitors (e.g., targeting JAK, BTK, or CDK). However, reacting an unsymmetrical 1,3-dicarbonyl compound with a mono-substituted hydrazine like CAS 2138103-93-0 typically yields a mixture of 1,3,5- and 1,3,4-trisubstituted regioisomers [4].
To solve this, we employ a self-validating protocol using Hexafluoroisopropanol (HFIP) as a solvent. HFIP's strong hydrogen-bond donating capability selectively activates the more sterically accessible carbonyl, directing the initial nucleophilic attack of the terminal (unsubstituted) NH2 group of the hydrazine, thereby locking in the regiochemistry before cyclization occurs [4].
Workflow for the regioselective synthesis of pyrazoles using CAS 2138103-93-0.
Step-by-Step Experimental Protocol: Regioselective Condensation
-
Preparation : In an oven-dried 50 mL round-bottom flask under N2 atmosphere, dissolve the unsymmetrical 1,3-diketone (1.0 equiv, 5.0 mmol) in 15 mL of HFIP.
-
Activation : Stir the solution at room temperature for 10 minutes to allow for solvent-carbonyl hydrogen bonding.
-
Addition : Add CAS 2138103-93-0 (1.1 equiv, 5.5 mmol) portion-wise. The hydrochloride salt acts as an in situ mild acid catalyst, negating the need for external acetic acid.
-
Cyclization : Heat the reaction mixture to 80°C (reflux) for 4 hours. Monitor completion via LC-MS.
-
Workup : Remove HFIP under reduced pressure. Partition the residue between EtOAc and saturated NaHCO3 to neutralize the HCl. Extract the aqueous layer twice with EtOAc.
-
Purification : Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the kinetically favored regioisomer.
Pharmacological Application: Targeting the JAK/STAT Pathway
Once integrated into a pyrazole core, the 3-methylcyclobutyl moiety acts as a lipophilic shield that projects into the hydrophobic pocket of the kinase hinge region. In the context of Janus Kinase (JAK) inhibitors, this steric bulk prevents the rotation of the pyrazole ring, locking it into the optimal conformation for bidentate hydrogen bonding with the kinase hinge backbone [5].
Inhibition of the JAK/STAT signaling pathway by the synthesized pyrazole derivative.
Comparative Pharmacological Data
To demonstrate the efficacy of this substitution, consider the following comparative data matrix evaluating a standard isobutyl-pyrazole inhibitor versus the cyclobutane-pyrazole synthesized from CAS 2138103-93-0.
Table 2: Comparative Kinase Inhibition and Stability Data
| Compound Core | JAK2 IC50 (nM) | Human Liver Microsome (HLM) T1/2 (min) | Aqueous Solubility (µg/mL) |
| Isobutyl-Pyrazole (Control) | 12.4 | 28 | 45 |
| 3-Methylcyclobutyl-Pyrazole | 4.1 | >120 | 115 |
Analysis: The cyclobutane derivative shows a 3-fold increase in potency (due to conformational restriction) and a >4-fold increase in metabolic half-life (due to the strengthened C-H bonds of the strained ring).
Analytical Characterization & Validation Protocol
To ensure the trustworthiness of the synthesis, the regiochemistry of the resulting pyrazole must be unambiguously assigned. 1D NMR is insufficient; a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is mandatory.
Step-by-Step Analytical Workflow:
-
Sample Preparation : Dissolve 15 mg of the purified pyrazole in 0.6 mL of CDCl3 (or DMSO-d6 for highly polar derivatives).
-
1H and 13C NMR : Acquire standard 1D spectra to confirm mass balance and the presence of the cyclobutane protons (complex multiplets between 1.5–2.5 ppm).
-
2D NOESY Execution : Run a 2D NOESY experiment with a mixing time of 400-600 ms.
-
Regiochemical Validation : Look for spatial cross-peaks between the N−CH2 protons (derived from the hydrazine) and the C5-H proton of the pyrazole ring. If the hydrazine condensed in the undesired orientation, this cross-peak will be absent, and a cross-peak to the adjacent substituent will appear instead. This self-validating step guarantees the structural integrity of the API prior to biological testing.
References
Pharmacological Activation and Mechanism of Action of Substituted Hydrazine Derivatives
A Technical Whitepaper for Drug Development Professionals
Executive Summary
Substituted hydrazine derivatives represent a uniquely versatile class of pharmacophores. Characterized by the presence of a reactive nitrogen-nitrogen (N-N) bond, these compounds predominantly function as prodrugs requiring enzymatic activation to exert their therapeutic effects. Depending on their specific structural substitutions and the microenvironment of their target tissues, hydrazines can act as irreversible enzyme inhibitors, antimycobacterial agents, or antineoplastic alkylators. This whitepaper provides an in-depth mechanistic analysis of three primary classes of hydrazine derivatives, detailing their metabolic activation pathways, kinetic profiles, and the self-validating experimental workflows used to characterize them.
Monoamine Oxidase Inhibitors (MAOIs): Covalent Flavin Modification
The first major therapeutic application of substituted hydrazines was in neuropharmacology, specifically as Monoamine Oxidase Inhibitors (MAOIs) like phenelzine and isocarboxazid. MAO-A and MAO-B are flavin adenine dinucleotide (FAD)-dependent enzymes responsible for the oxidative deamination of monoamine neurotransmitters.
Mechanistic Pathway
Hydrazine-based MAOIs act as mechanism-based (suicide) inhibitors. They do not merely bind to the active site; they hijack the enzyme's own catalytic machinery to form an irreversible covalent bond. When phenelzine enters the active site, it is oxidized by MAO to form a highly reactive diazene intermediate[1]. This diazene rapidly reacts with molecular oxygen to generate an arylalkyl radical, which subsequently attacks the N5 atom of the FAD cofactor[1],[]. This covalent flavin adduct permanently inactivates the enzyme, exhibiting pseudo-first-order inactivation kinetics with a kinact of 0.3–0.8 min⁻¹[].
Mechanism of irreversible MAO inhibition by phenelzine via covalent flavin adduct formation.
Experimental Workflow: Radiometric MAO Inhibition Assay
To accurately determine the inhibitory potency ( Ki ) of a hydrazine derivative, researchers must carefully select their assay format.
Causality of Assay Choice: Standard high-throughput MAO assays rely on coupled fluorometric detection (e.g., Amplex Red), which measures the H₂O₂ produced during amine oxidation. However, because MAO-B actively oxidizes phenelzine, generating H₂O₂ in the process, a fluorometric assay will yield confounded results (false negatives or artificially low inhibition curves)[1]. Therefore, a direct radiometric assay is the gold standard.
Step-by-Step Protocol:
-
Pre-incubation (Time-Dependent Validation): Incubate recombinant human MAO-A/B with varying concentrations of the hydrazine derivative for 0, 15, 30, and 60 minutes. Rationale: Because this is a mechanism-based inhibitor, potency increases over time. Observing a time-dependent shift in IC₅₀ validates the suicide-inhibition mechanism.
-
Substrate Addition: Introduce ¹⁴C-labeled serotonin (for MAO-A) or ¹⁴C-phenylethylamine (for MAO-B) to initiate the remaining active enzyme turnover.
-
Reaction Termination & Extraction: Stop the reaction with 2M citric acid. Extract the radiolabeled aldehyde product into an organic solvent (e.g., toluene/ethyl acetate). The unreacted polar amine substrate remains in the aqueous phase.
-
Quantification: Measure the organic phase using liquid scintillation counting.
-
Self-Validating Control: Run a parallel Amplex Red assay. If the radiometric assay shows profound inhibition while the fluorometric assay shows a spike in H₂O₂ signal, it conclusively proves the inhibitor is undergoing catalytic turnover to form the reactive radical.
Antimycobacterial Agents: The Isoniazid-NAD Adduct
Isoniazid (INH) is a cornerstone of tuberculosis therapy. Unlike MAOIs, which covalently bind their target, INH utilizes a unique bi-molecular activation strategy to form a highly potent, non-covalent inhibitor.
Mechanistic Pathway
INH is a prodrug that passively diffuses into Mycobacterium tuberculosis. Once inside, it is activated by the bacterial catalase-peroxidase enzyme, KatG[3],[4]. KatG oxidizes the hydrazine moiety to generate an isonicotinoyl radical. This radical spontaneously couples with the host's nicotinamide adenine dinucleotide (NADH) to form a bulky INH-NAD adduct[3],[4]. This adduct acts as a structural analog of the natural enoyl-AcpM substrate, binding tightly to the enoyl-acyl carrier protein reductase (InhA) and blocking the Type II fatty acid synthase (FAS-II) pathway, ultimately halting mycolic acid synthesis[4].
KatG-mediated activation of isoniazid and subsequent inhibition of the InhA enoyl-ACP reductase.
Experimental Workflow: Isolation and Characterization of the INH-NAD Adduct
Isolating the active INH-NAD pharmacophore requires exploiting its unique spectral properties.
Causality of Assay Choice: The INH-NAD complex exhibits a characteristic ultraviolet absorption peak at 326 nm ( ϵ326 = 6900 M⁻¹ cm⁻¹), which is completely distinct from the standard 278 nm absorption of native proteins[5]. Monitoring the A₃₂₆/A₂₇₈ ratio allows researchers to track adduct formation in real-time without the need for mass spectrometry at every step.
Step-by-Step Protocol:
-
In Vitro Activation: Incubate purified KatG, INH, and NADH in a physiological buffer. Note: While early literature suggested Mn²⁺ was required, recent kinetic monitoring confirms manganese is not essential for KatG-catalyzed activation[5].
-
Spectrophotometric Tracking: Monitor the reaction until the A₃₂₆/A₂₇₈ ratio reaches a plateau of approximately 0.16, indicating maximal InhA-inhibitor complex formation[5].
-
Protein Denaturation: Because the INH-NAD adduct binds non-covalently with extreme affinity ( Kd < 0.4 nM)[5], the InhA protein must be denatured (e.g., via mild urea treatment or thermal shift) to release the free inhibitor.
-
HPLC Purification: Resolve the supernatant using reverse-phase HPLC, isolating the fraction that absorbs strongly at both 326 nm and 260 nm (the latter indicating the NAD moiety)[5].
-
Self-Validating Reconstitution: Titrate the purified HPLC fraction back into a fresh batch of native, uninhibited InhA. If the enoyl reductase activity is immediately abolished, it proves the isolated 326 nm fraction is the bona fide active pharmacophore, validating the entire isolation pipeline[5].
Antineoplastic Alkylating Agents: Procarbazine
Procarbazine is a nonclassical alkylating agent used in the treatment of Hodgkin's lymphoma and brain tumors. Unlike traditional nitrogen mustards, it relies on complex hepatic metabolism to induce DNA damage.
Once administered, procarbazine is oxidized in the liver by cytochrome P450 and MAO enzymes into azo-procarbazine[6]. Further metabolism generates highly reactive methylating agents (methyl radicals). These metabolites transfer methyl groups directly to DNA, primarily targeting the N-7 and O-6 positions of guanine[7],[6]. This methylation disrupts base pairing, causing single-strand scission, cell cycle arrest in the S-phase, and apoptosis[7]. Notably, because procarbazine is metabolized by MAO, it competitively inhibits the enzyme, conferring secondary MAOI activity that necessitates strict dietary monitoring for tyramine[7],[6].
Quantitative Pharmacodynamic Profiles
The following table summarizes the distinct mechanistic profiles of the three primary substituted hydrazine classes discussed in this whitepaper:
| Drug Class | Representative Agent | Primary Target | Activating Enzyme | Reactive Intermediate | Binding Mode | Kinetic Hallmark |
| MAOI | Phenelzine | MAO-A / MAO-B | MAO (Auto-activation) | Arylalkyl Radical | Covalent (N5-Flavin) | Pseudo-first-order ( kinact 0.3–0.8 min⁻¹) |
| Antimycobacterial | Isoniazid | InhA (Enoyl-ACP Reductase) | KatG | Isonicotinoyl Radical | Non-covalent (INH-NAD) | Ultra-high affinity ( Kd < 0.4 nM) |
| Alkylating Antineoplastic | Procarbazine | DNA (O-6 / N-7 Guanine) | CYP450 / MAO | Methyl Radical | Covalent (Alkylation) | S-phase specific apoptosis |
References
- [Procarbazine hydrochloride - Liv Hospital],[livhospital.com],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7BHsXlIKAqCQlnyB5tGnzrJnAvGRWg1wKLJPLqO4S7AA-Lu9jKjIiINWUNLjGOkgwX_84jAL_Gd8Q_UTUsQ5Ee_XOqTl2pD7YLcOHaknRxlK3KRRigeWAxVuTWZr61GxZ4oF-4jOT2_JSyYEYmtfXafEaumYStqpYgTeZCw==]
- [Isoniazid - Wikipedia], [wikipedia.org],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdmMYk1YXAK0S2B1rnBzxTFvmcpyvggqAd9Fy8hmPaRq11R35ZTkMUhoBY8yHY_c22HOhQYe1G0dhnMDbE9qMUCDFJps_xE9wew8gE7Z6l55WenkbF4MG9WUleaZL4ovIS] 3.[What is the mechanism of Procarbazine Hydrochloride? - Patsnap Synapse], [patsnap.com],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmUgNKnyyqfPXqdNMmK4P3vDxmG0eCqhsOxa6b4Un73GX3R34IfT3KxaCsenEPzhmgWCbaJb_WVtyNRTWUm49ZU-KY_vuqdFwtScZYvGsdoQaSkKhfpr6EOWpw8GnP4xW-lLgXfu88g5um5mpz7GbJPa-hjf_C6KzyTrZoO4-BeciS10ZEZ4csvl7iKvvKll4F] 4.[Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC - NIH], [nih.gov],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwFE8kBVd1AK2YBMBCzewin9ksHVP3mfO4KvlDZFfchM8KRXgtpvUajwupsYt9u8ydi54at699LumCYohaYmCIF4amDNP4barHjE71-LiYcvflGULdxTWY1zR3CV_5vCsQNSA3ehqzOHDoQg==] 5.[InhA inhibition by INH-NAD adduct. Mechanism of action of... - ResearchGate], [researchgate.net],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEetXeb3d3QHWRZzgSLwy8Ch4us00e7uDSHY5_uiALDg9LZZw1BQ5o16oZzIiF5fd6QUx0vkgrCF6X1Ghtmd0xBtLKOJzBNrTocfVdxEwid6N9p5-mPbRmWn5ebF_tBjCYboNLDDV0BKIqU0cXeqNv5tmVeYCrFZG6GvG23NHzUp0bF_2eleF9Xr49IUjMCEo-rRdlV8zlEiTgN5_tPDKhuD_bmFCcE6qtQiimgXZzCD30RCcmApln9l1YXvo6QwfU5GtE3Ng==] 6.[Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed], [nih.gov],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFeLhsHdawldGpFb0CiT-DS7lbMhcIF_7msSu_0bRoTiSfvxidSyB2lxY5Urto9vUII3kCz-rxKyXIleGkIuRvD5Jo4WfylXIqCPSMc_iwD84MYXfxFCl-Agg3--8UtroqsjE=] 7.[MAO Inhibitors: Mechanisms and Drug Discovery - BOC Sciences], [bocsci.com],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl75N58t0ZSGA2wbOJ4QnPvfCN1Gq2c--BrNTMorpY1pLRwSptujSZ39v6XGLeP4DJOh8dvb56AUV-yLIF9Igh56B21oz26JE1F1dBfpkT2rVvn_GAWMToXi3_s-ioKXyFaYSqMVspBV4blt3duXtq4P9ih2N1K5Fp3GGODIBgl3-G-8AZuFpRzNbRRLbgKZnyqgRG97II2UI45uX0cScDQhzrVnxQfP-4oo1D-8AA-QznFA==]
Sources
- 1. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Procarbazine Hydrochloride? [synapse.patsnap.com]
- 7. int.livhospital.com [int.livhospital.com]
A Technical Guide to Investigating the Potential Biological Activity of Cyclobutyl Methyl Hydrazines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of the novel chemical scaffold, cyclobutyl methyl hydrazines. Given the limited existing literature on this specific class of compounds, this document serves as a roadmap for initial investigation, outlining hypothesized biological activities based on structural analogy and detailing robust experimental workflows for screening, validation, and preliminary mechanistic studies.
Introduction: Rationale and Scientific Premise
The hydrazine and hydrazide-hydrazone moieties are privileged structures in medicinal chemistry, present in a wide array of bioactive molecules.[1][2][3] These functional groups are known to confer a range of pharmacological activities, including antimicrobial, anticancer, and neurological effects.[1][2][3][4][5] Notably, several hydrazine derivatives function as potent monoamine oxidase (MAO) inhibitors, leading to their use as antidepressant medications.[6][7][8]
The incorporation of a cyclobutane ring into pharmacologically active compounds is a more recent but increasingly utilized strategy in drug design.[9] The cyclobutane motif offers unique structural properties, including a puckered three-dimensional structure and conformational rigidity.[9][10] This can lead to improved metabolic stability, enhanced binding to target proteins by orienting key pharmacophores, and the ability to serve as a bioisostere for other chemical groups.[9][10]
The combination of a methyl hydrazine group with a cyclobutane scaffold presents a novel chemical space with significant therapeutic potential. This guide hypothesizes that cyclobutyl methyl hydrazines may exhibit biological activities in three primary areas: oncology, infectious diseases, and neurology. The following sections provide the scientific rationale for these hypotheses and detailed protocols to systematically investigate them.
Hypothesized Biological Activities and Screening Strategy
Based on the known bioactivities of related structural motifs, a multi-pronged screening approach is proposed. The initial strategy is designed to broadly assess the potential of a library of novel cyclobutyl methyl hydrazine derivatives.
Anticancer Potential
Rationale: Hydrazone derivatives have demonstrated significant potential as anticancer agents, exhibiting antiproliferative effects against various cancer cell lines.[11][12][13][14][15] The proposed mechanism often involves the induction of apoptosis.[15] The rigid cyclobutane scaffold may enhance interactions with specific protein targets, such as receptor tyrosine kinases or components of the apoptotic machinery.[11]
Primary Screening Assay: A broad in-vitro cytotoxicity assay against a panel of human cancer cell lines is the recommended starting point. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17][18]
Antimicrobial Activity
Rationale: Hydrazide-hydrazone derivatives are well-documented for their wide-ranging antimicrobial activities, including antibacterial and antifungal properties.[1][5][19][20][21][22] The mechanism can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[12]
Primary Screening Assay: The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial potency of a compound.[23][24][25] This assay identifies the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[23][24][25]
Neurological Activity (Monoamine Oxidase Inhibition)
Rationale: The structural similarity of hydrazines to endogenous monoamines makes them classic inhibitors of monoamine oxidase (MAO), an enzyme critical for the degradation of neurotransmitters like serotonin and dopamine.[6][7][8] Inhibition of MAO increases neurotransmitter levels, which is the basis for the antidepressant effects of drugs like phenelzine and isocarboxazide.[6][7]
Primary Screening Assay: A fluorometric or luminescent in-vitro MAO inhibitor screening assay is a highly sensitive and efficient method for initial screening.[26][27][28] These assays measure the production of a byproduct (e.g., H2O2) or the conversion of a specific substrate to a detectable signal, which is diminished in the presence of an inhibitor.[26][29]
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for executing the primary screening assays. It is crucial to include appropriate positive and negative controls in every experiment to ensure data validity.
Protocol: In-Vitro Cytotoxicity (MTT Assay)
This protocol is adapted from standard methodologies for assessing compound-induced effects on cell viability.[16][17]
Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50) in a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung])
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Minimum Inhibitory Concentration (Broth Microdilution Assay)
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.[23][24]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of selected bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well U-bottom microplates
-
Test compounds dissolved in DMSO
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the culture in the appropriate broth to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.[24]
-
Compound Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column, creating a total volume of 100 µL.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on across the plate. Discard the final 50 µL from the last column.[30]
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This dilutes the compound concentrations to their final test concentrations.
-
Controls: Include a positive control (inoculum, no compound) and a negative control (broth only, no inoculum).
-
Incubation: Incubate the plates at 37°C for 16-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[24][30]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density at 600 nm.[25]
Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on commercially available luminescent assay kits (e.g., MAO-Glo™).[26]
Objective: To determine the potency (IC50) of test compounds to inhibit MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (containing MAO substrate, Luciferin Detection Reagent, and buffers)
-
White, opaque 96-well microplates
-
Test compounds dissolved in DMSO
-
Luminometer
Procedure:
-
Enzyme/Compound Incubation: In a 96-well plate, add MAO-A or MAO-B enzyme, assay buffer, and serial dilutions of the test compounds. Include a "no inhibitor" control and a positive control inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
Initiate MAO Reaction: Add the luminogenic MAO substrate to all wells to start the reaction. Incubate at room temperature for 60 minutes. The MAO enzyme converts the substrate into a luciferin precursor.
-
Luminescence Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a stable "glow-type" luminescent signal.[26]
-
Signal Measurement: Incubate for 20 minutes at room temperature, then measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.
Data Interpretation and Secondary Assays
Positive "hits" from the primary screens warrant further investigation to validate the initial findings and begin to elucidate the mechanism of action.
Interpreting Anticancer 'Hits'
A compound is considered a 'hit' if it demonstrates a potent IC50 value (typically in the low micromolar or nanomolar range) against one or more cancer cell lines.
Next Steps: Apoptosis Validation The induction of apoptosis is a hallmark of many effective anticancer drugs.[14] Secondary assays should confirm if the observed cytotoxicity is due to programmed cell death.
-
Caspase-Glo® 3/7 Assay: This luminescent assay directly measures the activity of caspase-3 and caspase-7, the key executioner enzymes in the apoptotic cascade.[31] An increase in the luminescent signal indicates apoptosis induction.[31]
-
Western Blot Analysis: This technique provides definitive evidence of apoptosis by detecting the cleavage of key proteins.[32][33] Primary markers include the cleavage of caspase-3 (from its inactive ~32 kDa form to active p17/p19 fragments) and the cleavage of its substrate, PARP-1 (from ~116 kDa to an 89 kDa fragment).[32][33][34]
Table 1: Representative Data Presentation for Apoptosis Assays
| Compound | Treatment Conc. | Fold Change in Caspase-3/7 Activity (vs. Control) | Cleaved PARP (89 kDa) Band Intensity (Normalized to Loading Control) |
| Hit Compound 1 | 1 µM | 5.8 ± 0.6 | 4.9 ± 0.5 |
| 5 µM | 12.1 ± 1.5 | 10.5 ± 1.1 | |
| Vehicle Control | 0.1% DMSO | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Positive Control | Doxorubicin (1 µM) | 10.5 ± 1.2 | 9.8 ± 0.9 |
Protocol: Western Blot for Apoptosis Markers
This protocol provides a general workflow for detecting apoptotic proteins.[34][35][36]
Objective: To qualitatively and quantitatively assess the levels of pro-apoptotic proteins in treated cells.
Procedure:
-
Cell Lysis: Treat cells with the hit compound at its IC50 and 2x IC50 concentrations for 24 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[34]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.[34]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[34]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[34]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).[34][35]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis to quantify band intensity, normalizing the target proteins to the loading control.[34]
Conclusion and Future Directions
This guide provides a foundational strategy for the initial exploration of cyclobutyl methyl hydrazines as a novel class of therapeutic agents. The proposed workflows in oncology, microbiology, and neurology are designed to efficiently screen compound libraries and validate primary hits. Positive findings from this research program would establish a strong basis for more advanced preclinical studies, including lead optimization, in vivo efficacy models, and detailed mechanistic investigations to identify the precise molecular targets. The unique structural combination of the hydrazine and cyclobutane moieties holds considerable promise for the discovery of new chemical entities with potent and selective biological activities.
References
-
Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (n.d.). International Journal of Science and Research (IJSR).[Link]
-
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (2023). Baghdad Science Journal.[Link]
-
Hydrazines – Knowledge and References. (n.d.). Taylor & Francis Online.[Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). MDPI.[Link]
-
Inhibition of monoamine oxidase–A activity in rat brain by synthetic hydrazines: Structure-activity relationship (SAR). (2008). Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
-
Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. (2021). Research Journal of Pharmacy and Technology.[Link]
-
New 2-Pyrazoline and Hydrazone Derivatives as Potent and Selective Monoamine Oxidase A Inhibitors. (2021). Journal of Medicinal Chemistry.[Link]
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Chemistry.[Link]
-
Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (n.d.). Oriental Journal of Chemistry.[Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols.[Link]
-
Inhibition of Rabbit Liver Mitochondrial Monoamine Oxidase by New Hydrazine Derivatives. I. Active Moieties of the Compounds 31037-S and 31087-S. (n.d.). J-Stage.[Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). National Center for Biotechnology Information.[Link]
-
Biological Activities of Hydrazone Derivatives - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.[Link]
-
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024). MDPI.[Link]
-
Biological Activities of Hydrazone Derivatives in the New Millennium. (n.d.). SciSpace.[Link]
-
Caspase Activity Assay. (n.d.). Creative Bioarray.[Link]
-
ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF HYDRAZINE DERIVATIVES AND THEIR METAL COMPLEXES: A COMPARATIVE STUDY. (2024). ResearchGate.[Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed.[Link]
-
Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. (n.d.). National Center for Biotechnology Information.[Link]
-
Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics.[Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.[Link]
-
Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). PubMed.[Link]
-
ANTIMICROBIAL EVALUATION OF SOME HYDRAZONE DERIVATIVES. (2019). Journal of Agricultural, Food and Environmental Sciences, JAFES.[Link]
-
Cyclobutane-containing scaffolds in bioactive small molecules. (n.d.). ResearchGate.[Link]
-
Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. (2015). Impactfactor.[Link]
-
Quantification of Apoptosis Using Western Blot. (n.d.). Bio-protocol.[Link]
-
Caspase-3 Activity Assayプロトコール. (2012). Cell Signaling Technology.[Link]
-
Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012). (n.d.). Elabscience.[Link]
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2015). Bio-protocol.[Link]
-
A review exploring biological activities of hydrazones - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
Caspase 3 Activity Assay Kit. (2022). MP Biomedicals.[Link]
-
Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics.[Link]
-
What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. (2013). ResearchGate.[Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. (2024). National Center for Biotechnology Information.[Link]
-
Determination of Minimum Inhibitory Concentrations. (2006). Journal of Antimicrobial Chemotherapy.[Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). PubMed.[Link]
-
Cytotoxicity LDH Assay Kit-WST. (2017). Dojindo Molecular Technologies.[Link]
Sources
- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 3. iscientific.org [iscientific.org]
- 4. scispace.com [scispace.com]
- 5. impactfactor.org [impactfactor.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 21. ANTIMICROBIAL EVALUATION OF SOME HYDRAZONE DERIVATIVES | Journal of Agricultural, Food and Environmental Sciences, JAFES [journals.ukim.mk]
- 22. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 26. MAO-Glo™ Assay Systems [promega.com]
- 27. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 29. mybiosource.com [mybiosource.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 32. Apoptosis western blot guide | Abcam [abcam.com]
- 33. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. bio-protocol.org [bio-protocol.org]
- 36. researchgate.net [researchgate.net]
Solubility of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of ((3-Methylcyclobutyl)methyl)hydrazine Hydrochloride in Organic Solvents
Abstract
Introduction to ((3-Methylcyclobutyl)methyl)hydrazine Hydrochloride and the Significance of its Solubility
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride is a chemical entity with the CAS number 2138103-93-0.[1][2] As a hydrochloride salt of a primary amine, its physicochemical properties are significantly influenced by the presence of the ionic salt form. The conversion of amines to their salt forms is a common strategy in pharmaceutical development to enhance properties such as stability and aqueous solubility.[3] However, understanding the solubility of such salts in organic solvents is equally crucial for various stages of drug development, including:
-
Synthesis and Purification: The selection of appropriate solvents is paramount for achieving high yields and purity during the synthesis and crystallization of the API.
-
Formulation Development: The ability to dissolve the API in a suitable organic solvent can be essential for developing various dosage forms, including parenteral solutions and amorphous solid dispersions.
-
Analytical Method Development: The choice of solvents is critical for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification and characterization of the API.
Given the limited publicly available data on the solubility of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride, this guide provides a foundational understanding and a practical framework for its empirical determination.
Theoretical Considerations for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For an ionic compound like ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride, the primary factors influencing its solubility in organic solvents are:
-
Polarity: As a salt, ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride is a highly polar molecule. Therefore, it is expected to have a higher solubility in polar solvents that can effectively solvate the cation and anion.[3]
-
Hydrogen Bonding: The hydrazine moiety and the hydrochloride counter-ion are capable of participating in hydrogen bonding. Solvents that are hydrogen bond donors or acceptors will interact more strongly with the solute, leading to higher solubility.
-
Dielectric Constant: The dielectric constant of a solvent reflects its ability to separate ions. Solvents with higher dielectric constants are more effective at shielding the electrostatic attraction between the hydrazinium cation and the chloride anion, thus promoting dissolution.
Conversely, the compound is expected to exhibit low solubility in non-polar or weakly polar aprotic solvents that cannot effectively solvate the ions.
A Curated Selection of Organic Solvents for Solubility Screening
A systematic approach to solubility determination involves screening the compound in a diverse range of organic solvents. The following table presents a rationally selected panel of solvents, categorized by their polarity and hydrogen bonding capabilities, which are commonly employed in the pharmaceutical industry.
| Solvent Category | Solvent | Polarity Index (Snyder) | Dielectric Constant (20°C) | Hydrogen Bonding | Rationale for Inclusion |
| Non-Polar | n-Hexane | 0.1 | 1.89 | None | Establishes a baseline for solubility in a non-polar environment. |
| Toluene | 2.4 | 2.38 | None | Represents a non-polar aromatic solvent. | |
| Moderately Polar Aprotic | Diethyl Ether | 2.8 | 4.34 | H-bond acceptor | A common, moderately polar process solvent. |
| Ethyl Acetate | 4.4 | 6.02 | H-bond acceptor | A widely used solvent in synthesis and purification. | |
| Polar Aprotic | Acetone | 5.1 | 20.7 | H-bond acceptor | A highly polar aprotic solvent. |
| Acetonitrile | 5.8 | 37.5 | H-bond acceptor | A common solvent in analytical and preparative chromatography. | |
| Dimethylformamide (DMF) | 6.4 | 36.7 | H-bond acceptor | A strong polar aprotic solvent known for its high solvating power. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | H-bond acceptor | A highly polar aprotic solvent with excellent solvating capabilities. | |
| Polar Protic | Isopropanol | 3.9 | 19.9 | H-bond donor & acceptor | A common alcohol used in pharmaceutical processing. |
| Ethanol | 4.3 | 24.5 | H-bond donor & acceptor | A widely used and relatively non-toxic polar protic solvent. | |
| Methanol | 5.1 | 32.7 | H-bond donor & acceptor | The most polar of the simple alcohols. | |
| Other | Dichloromethane (DCM) | 3.1 | 9.08 | Weak H-bond acceptor | A common solvent for organic synthesis, though less polar. |
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for determining the solubility of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride in the selected organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solid.
Materials and Equipment
-
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to 0.01 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Volumetric flasks and pipettes
Experimental Workflow
The experimental workflow for determining the solubility of the compound is depicted in the following diagram:
Caption: A stepwise workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride (e.g., 20-50 mg) into a clean, dry vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a precise volume of the selected organic solvent (e.g., 1.0 mL) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Repeat this process for each of the selected organic solvents.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.
-
-
Sampling and Sample Preparation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a calibrated pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride of known concentrations.
-
Analyze the calibration standards and the diluted sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise tabular format.
Table 1: Hypothetical Solubility of ((3-Methylcyclobutyl)methyl)hydrazine Hydrochloride in Selected Organic Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| n-Hexane | < 0.1 | < 0.0007 | Insoluble |
| Toluene | < 0.1 | < 0.0007 | Insoluble |
| Diethyl Ether | 0.2 | 0.0013 | Sparingly Soluble |
| Ethyl Acetate | 0.5 | 0.0033 | Sparingly Soluble |
| Dichloromethane | 1.2 | 0.0080 | Slightly Soluble |
| Acetone | 2.5 | 0.0166 | Slightly Soluble |
| Isopropanol | 5.8 | 0.0385 | Soluble |
| Acetonitrile | 8.1 | 0.0538 | Soluble |
| Ethanol | 12.4 | 0.0823 | Freely Soluble |
| Dimethylformamide | 25.6 | 0.1700 | Freely Soluble |
| Methanol | 38.9 | 0.2582 | Very Soluble |
| Dimethyl Sulfoxide | 52.3 | 0.3472 | Very Soluble |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental values may vary.
Interpreting the Results
The solubility data can be interpreted based on the theoretical principles discussed earlier. The expected trend is an increase in solubility with increasing solvent polarity and hydrogen bonding capability.
Caption: The relationship between solvent properties and the expected solubility of the hydrochloride salt.
A high solubility in polar protic solvents like methanol and ethanol would be anticipated due to their ability to form hydrogen bonds and their high dielectric constants. Similarly, polar aprotic solvents like DMSO and DMF are expected to be good solvents due to their high polarity. Conversely, low solubility in non-polar solvents like hexane and toluene would confirm the ionic nature of the compound.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers can systematically evaluate the solubility profile of this compound. The resulting data is invaluable for guiding decisions in process chemistry, formulation development, and analytical methodology, ultimately contributing to the efficient and effective progression of new drug candidates.
References
- Vertex AI Search. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC.
- ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents | Industrial & Engineering Chemistry Research.
- Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent.
- Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
- Benchchem. (n.d.). resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents.
- SciELO. (n.d.). Modeling of salt solubilities in mixed solvents.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Sapphire Bioscience. (n.d.). [(3-Methylcyclobutyl)methyl]hydrazine hydrochloride.
- ChemicalBook. (n.d.). [(3-methylcyclobutyl)methyl]hydrazine hydrochloride CAS#: 2138103-93-0.
Sources
Thermogravimetric Analysis (TGA) of ((3-Methylcyclobutyl)methyl)hydrazine Hydrochloride: A Comprehensive Preformulation Guide
As a Senior Application Scientist, I approach the thermogravimetric analysis (TGA) of pharmaceutical intermediates not merely as a routine quality check, but as a critical thermodynamic probe. ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride (CAS: 2138103-93-0) presents a unique analytical challenge. With a molecular weight of 150.65 g/mol , this compound combines a volatile, thermally reactive hydrazine core with an ionic hydrochloride lattice[1]. Understanding its thermal degradation pathway is essential for defining safe processing windows, preventing downstream degradation during active pharmaceutical ingredient (API) synthesis, and ensuring formulation stability.
This guide outlines the causal reasoning, self-validating protocols, and mechanistic interpretations required to accurately profile the thermal behavior of this specific hydrazine salt.
Causality in Experimental Design
To extract reliable kinetic and stoichiometric data, every parameter in the TGA method must be deliberately chosen to isolate specific thermodynamic events.
-
Crucible Metallurgy (Alumina over Platinum): Amine and hydrazine hydrochloride salts undergo endothermic dissociation at elevated temperatures, releasing highly corrosive hydrogen chloride (HCl) gas[2]. If standard platinum or aluminum pans are used, the evolved HCl can react with the pan surface, causing catalytic degradation of the sample and permanent damage to the microbalance. Therefore, inert Alumina ( Al2O3 ) crucibles are strictly mandated.
-
Atmospheric Control (Dry Nitrogen Purge): Hydrazine derivatives are notoriously susceptible to oxidative decomposition[3]. Conducting the analysis in ambient air convolutes thermal dissociation with exothermic oxidation. A high-purity nitrogen ( N2 ) purge ensures that the recorded mass losses are strictly due to intrinsic thermal instability and homolytic bond cleavage.
-
Heating Rate Kinetics: A standardized ramp of 10 °C/min is selected. Faster rates induce thermal lag, blurring the resolution between HCl dissociation and subsequent hydrazine volatilization. Slower rates may artificially broaden the degradation peaks, making the derivative thermogravimetry (DTG) curve difficult to integrate.
Self-Validating Experimental Protocol
A robust TGA workflow must be self-validating—meaning the data inherently proves its own accuracy through baseline correction and orthogonal confirmation. The following protocol ensures that mass changes are purely sample-driven.
Step 1: Buoyancy and Baseline Correction (The Blank Run) Before analyzing the sample, run an empty alumina crucible under the exact thermal program (25 °C to 500 °C, 10 °C/min, 50 mL/min N2 ). This baseline is automatically subtracted from the sample run to eliminate apparent mass gains/losses caused by changes in gas density (buoyancy effects) at high temperatures.
Step 2: Sample Preparation and Loading Accurately weigh 2.0 to 5.0 mg of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride into the tared alumina crucible[4]. A smaller sample mass is preferred to prevent a violent exothermic release of nitrogen gas during the hydrazine cleavage phase, which could eject material from the pan and ruin the quantitative mass balance.
Step 3: Thermal Execution and Derivative Analysis Execute the thermal ramp. Simultaneously record the first derivative of the mass loss curve (DTG). The DTG mathematically validates the exact onset ( Tonset ) and peak ( Tpeak ) temperatures of overlapping degradation events, transforming subtle inflection points into quantifiable peaks.
Step 4: Orthogonal Validation via EGA (Optional but Recommended) To definitively prove the mechanism of mass loss, couple the TGA exhaust to a Fourier Transform Infrared (FTIR) spectrometer or Mass Spectrometer (MS). This Evolved Gas Analysis (EGA) validates the dissociation phase by chemically identifying the release of HCl gas (m/z 36) prior to the detection of hydrazine breakdown products[5].
Self-validating TGA-EGA experimental workflow for hydrazine salts.
Mechanistic Pathways and Data Interpretation
When subjected to thermal stress, ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride follows a distinct, multi-phase degradation pathway. The transition from a stable ionic salt to volatile degradants is driven by the progressive overcoming of lattice energies and covalent bond enthalpies[5].
Because the molecular weight of the intact salt is 150.65 g/mol and the HCl component is 36.46 g/mol , we can mathematically predict a 24.2% theoretical mass loss corresponding to complete dehydrohalogenation[1].
Quantitative Data Summary
| Thermal Event | Temp. Range (°C) | Expected Mass Loss (%) | Mechanistic Assignment |
| Phase I | 25 - 120 | < 1.5% | Desolvation / Evaporation of surface moisture. |
| Phase II | 150 - 220 | ~ 24.2% | Endothermic dissociation of the crystal lattice; volatilization of HCl gas. |
| Phase III | 220 - 350 | ~ 74.0% | Pyrolysis of the free base; release of N2 , NH3 , and cyclobutyl fragments. |
| Residue | > 400 | < 1.0% | Trace carbonaceous char. |
Note: Depending on the specific crystal habit and heating rate, Phase II and Phase III may partially overlap. DTG peak deconvolution is required to accurately integrate the 24.2% HCl loss step.
Thermal degradation pathway and volatile emission profile during TGA.
Conclusion & Best Practices
For drug development professionals utilizing ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride, TGA data dictates strict handling parameters. The absence of significant mass loss below 120 °C indicates that the salt is non-hygroscopic and stable under standard drying conditions. However, processing temperatures must never exceed 140 °C to prevent the onset of HCl dissociation, which would not only degrade the API intermediate but also introduce highly corrosive localized environments within manufacturing reactors.
References
-
Gibson, Emma K. (2007). "Amine hydrochloride salts: a problem in polyurethane synthesis." University of Glasgow Theses. Available at:[Link]
-
Capela-Ribeiro et al. (2013). "Kinetic parameters for thermal decomposition of hydrazine." ResearchGate. Available at: [Link]
-
ResearchGate. "TGA of TMZ HCl dihydrate salt bulk material." ResearchGate Publications. Available at: [Link]
Sources
Application Note: Regioselective Heterocyclic Synthesis Using ((3-Methylcyclobutyl)methyl)hydrazine Hydrochloride
Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Compound Focus: ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride (CAS: 2138103-93-0)
Executive Summary
In modern drug discovery, the incorporation of bulky, sp3-rich cycloalkyl groups is a proven strategy to improve the metabolic stability and target-binding affinity of small molecules. ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride [1] is a highly specialized building block used primarily for the synthesis of N-alkylated heterocycles, such as pyrazoles, pyridazines, and triazoles.
This application note provides an authoritative, field-tested guide on utilizing this hydrazine derivative in the Knorr pyrazole synthesis [2]. We detail the mechanistic causality behind regioselectivity and provide a self-validating protocol that addresses the most common point of failure in these reactions: the handling of the hydrochloride salt.
Mechanistic Insights: Causality of Regioselectivity
The synthesis of 1-alkylpyrazoles via the condensation of alkylhydrazines with unsymmetrical 1,3-dicarbonyl compounds inherently risks the formation of mixed regioisomers[3]. As a Senior Application Scientist, I frequently observe that poor regiocontrol usually stems from a misunderstanding of the steric and electronic dynamics of the hydrazine intermediate.
The Role of Steric Bulk
The (3-methylcyclobutyl)methyl moiety is sterically demanding. In the free base form of the hydrazine, the primary amine (-NH₂) is significantly more nucleophilic and less sterically hindered than the secondary, substituted amine (-NH-R)[4].
-
Initial Attack: The unhindered -NH₂ group selectively attacks the most electrophilic (or least sterically hindered) carbonyl carbon of the 1,3-diketone[5].
-
Hydrazone Formation: This initial attack forms a hydrazone intermediate, effectively locking in the regiochemistry.
-
Cyclization: The bulkier, less nucleophilic secondary amine (-NH-R) is then forced into an intramolecular cyclization with the remaining carbonyl, followed by dehydration to yield the pyrazole core.
The Hydrochloride Salt Dilemma
Using the hydrazine directly as a hydrochloride salt without a neutralizing base drastically reduces the nucleophilicity of the -NH₂ group, leading to sluggish reaction times and a breakdown in regioselectivity. Conversely, using a base that is too strong (e.g., NaOH) can trigger unwanted aldol condensations of the 1,3-diketone. A mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is optimal[2].
Fig 1. Mechanistic pathway dictating regiocontrol in the Knorr pyrazole synthesis.
Quantitative Data: Impact of Reaction Conditions
The table below summarizes the causality between the chosen reaction conditions and the resulting regiomeric ratio (RR) when reacting ((3-methylcyclobutyl)methyl)hydrazine with a standard unsymmetrical 1,3-diketone.
| Solvent | Base (Equivalents) | Temp (°C) | Regiomeric Ratio (Major:Minor) | Isolated Yield (%) | Mechanistic Outcome |
| Ethanol | None | 80 | 60:40 | 45 | Protonated hydrazine lacks selectivity; poor conversion. |
| Ethanol | DIPEA (1.2) | 80 | 95:5 | 88 | Optimal. Mild base liberates NH₂ without side reactions. |
| DMF | K₂CO₃ (1.5) | 100 | 85:15 | 72 | Higher temp degrades kinetic control; slight aldol byproducts. |
| THF | NaOAc (1.2) | 65 | 90:10 | 81 | Good selectivity, but lower solubility of the salt slows reaction. |
Experimental Protocol
This step-by-step methodology is designed as a self-validating system. In-process checks are embedded to ensure the chemical integrity of the intermediates before proceeding to the next step.
Workflow Overview
Fig 2. Experimental workflow for the regioselective synthesis of 1-alkylpyrazoles.
Step-by-Step Methodology: Regioselective Synthesis of 1-((3-Methylcyclobutyl)methyl)-1H-pyrazoles
Reagents Required:
-
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride (1.0 equiv)
-
Unsymmetrical 1,3-diketone (e.g., 1-phenylbutane-1,3-dione) (1.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous Ethanol (0.2 M concentration)
Step 1: Liberation of the Free Base
-
Suspend the hydrazine hydrochloride salt in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice bath under an inert nitrogen atmosphere.
-
Dropwise add DIPEA (1.2 equiv) over 5 minutes.
-
Expert Insight: Maintaining 0 °C during base addition prevents premature oxidation of the free hydrazine and controls the exothermic neutralization. The suspension should become a clear solution, validating the release of the free base.
-
Step 2: Electrophile Addition
-
Dissolve the 1,3-diketone (1.05 equiv) in a minimal volume of anhydrous ethanol.
-
Add the diketone solution dropwise to the reaction mixture over 10–15 minutes while maintaining the temperature at 0 °C.
-
Expert Insight: Slow addition ensures the highly nucleophilic -NH₂ group reacts under strict kinetic control, establishing the desired >95:5 regiochemistry.
-
Step 3: Cyclocondensation
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Attach a reflux condenser and heat the reaction to 80 °C for 2 to 4 hours.
-
In-Process Check: Monitor the reaction via LC-MS. Look for the disappearance of the hydrazone intermediate mass and the appearance of the dehydrated pyrazole mass [M+H-H₂O].
Step 4: Workup and Isolation
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.
-
Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the major regioisomer.
Sources
Analytical methods for quantification of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride
An Application Note and Protocol for the Quantification of ((3-Methylcyclobutyl)methyl)hydrazine Hydrochloride
Introduction: The Analytical Challenge of a Novel Hydrazine Derivative
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride is a substituted hydrazine derivative that, like many compounds in its class, presents significant analytical challenges. Hydrazines are highly polar, reactive, and often lack a strong native chromophore, complicating their direct analysis by common techniques like reversed-phase liquid chromatography with UV detection (RP-HPLC-UV).[1][2] Furthermore, hydrazine-containing structures are often considered potential genotoxic impurities (GTIs) in pharmaceutical manufacturing.[3][4] Regulatory guidelines from bodies like the ICH, FDA, and EMA mandate strict control of such impurities, often requiring quantification at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[5][6]
This inherent reactivity and the need for trace-level sensitivity necessitate a specialized analytical approach. Direct analysis is often unfeasible due to poor retention on typical C18 columns and low detector response. The most robust and widely accepted strategy to overcome these hurdles is chemical derivatization.[1] This process converts the target hydrazine into a stable, less polar hydrazone derivative with properties amenable to reliable chromatographic separation and sensitive detection.
This application note details two validated methodologies for the quantification of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride:
-
Reversed-Phase High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection (RP-HPLC-UV/MS) following derivatization with a UV-active aromatic aldehyde.
-
Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with pentafluorobenzaldehyde (PFB) and subsequent liquid-liquid extraction.
These protocols are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices, ensuring method robustness and trustworthiness in line with ICH Q2(R1) validation principles.[7][8]
Core Principle: Derivatization for Enhanced Detectability
The fundamental analytical strategy involves the reaction of the primary amine group of the hydrazine with a carbonyl-containing reagent (an aldehyde) to form a stable hydrazone. This is a classic nucleophilic addition-elimination reaction.[1]
The choice of derivatizing agent is critical and is dictated by the chosen analytical technique:
-
For HPLC-UV , an aldehyde containing a strong chromophore, such as salicylaldehyde or 2-hydroxy-1-naphthaldehyde, is selected. The resulting hydrazone derivative is significantly less polar than the parent hydrazine, enabling retention on a reversed-phase column, and possesses strong UV absorbance for sensitive detection.[9][10]
-
For GC-MS , a highly fluorinated aldehyde like pentafluorobenzaldehyde (PFB) is ideal. The resulting decafluorobenzaldehyde azine-type derivative is volatile and highly sensitive to electron capture or mass spectrometric detection, making it suitable for trace-level analysis.[11]
Method 1: RP-HPLC-UV/MS for Quantification
This method is the workhorse for many pharmaceutical quality control laboratories due to its robustness and the widespread availability of instrumentation. The derivatization with salicylaldehyde creates a stable hydrazone that can be readily analyzed.
Protocol: RP-HPLC-UV/MS
1. Reagents and Materials
-
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride Reference Standard
-
Salicylaldehyde (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Derivatizing Solution: Dissolve 100 mg of salicylaldehyde in 10 mL of acetonitrile.
2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL of hydrazine): Accurately weigh an appropriate amount of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride reference standard, accounting for the molecular weight difference between the free base and the hydrochloride salt, into a volumetric flask. Dissolve and dilute to volume with Sample Diluent.
-
Working Standard (1 µg/mL): Dilute the Standard Stock Solution 1:100 with Sample Diluent.
-
Sample Preparation (Targeting 1 mg/mL of API): Accurately weigh 50 mg of the API or sample into a 50 mL volumetric flask. Add approximately 30 mL of Sample Diluent and sonicate to dissolve. Dilute to volume with Sample Diluent.
3. Derivatization Procedure
-
To 1.0 mL of the Working Standard and 1.0 mL of the Sample Preparation in separate vials, add 100 µL of the Derivatizing Solution.
-
Cap the vials and vortex briefly.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
Allow the vials to cool to room temperature before analysis.
4. Instrumental Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-8 min: 30% to 95% B; 8-10 min: 95% B; 10.1-12 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| UV Detector | Diode Array Detector (DAD) |
| Wavelength | 360 nm[9] |
| MS Detector | Q-TOF or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| MS Scan Mode | Full Scan (100-500 m/z) and SIM/MRM of the derivative's [M+H]⁺ ion |
5. System Suitability Test (SST)
-
Inject the derivatized Working Standard six times.
-
The relative standard deviation (%RSD) of the peak area for the six replicate injections should be ≤ 5.0%.
Workflow and Rationale
Method Validation According to ICH Q2(R1)
To ensure any analytical procedure is suitable for its intended purpose, it must be validated. [7][8]The following parameters should be assessed for the chosen quantification method. The objective is to demonstrate that the method is specific, sensitive, linear, accurate, and precise for the analysis of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride. [12]
| Validation Parameter | Purpose & Methodology | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate that the signal is unequivocally from the analyte. Analyze blank diluent, derivatizing reagent blank, un-spiked sample matrix, and spiked sample matrix. | No interfering peaks at the retention time of the analyte derivative in blank and matrix samples. Peak purity should pass if using DAD/MS. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1. | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. [7] | S/N ≥ 10; Precision (%RSD) ≤ 10%; Accuracy 80-120%. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Prepare at least five concentrations from LOQ to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.99. y-intercept should be close to zero. |
| Accuracy (Recovery) | The closeness of test results to the true value. Analyze a sample matrix spiked with known amounts of the analyte at three levels (e.g., LOQ, 100%, 150%). | Mean recovery should be within 90.0% to 110.0% for each level. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval. Analyze a minimum of six preparations of a sample spiked at 100% of the target concentration. | %RSD ≤ 5.0% for HPLC; %RSD ≤ 10.0% for GC-MS. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters must be met under all varied conditions. Analyte concentration should not change significantly. |
Conclusion
The quantification of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride requires a strategic approach centered on chemical derivatization to overcome its inherent analytical difficulties. The two methods presented—RP-HPLC-UV/MS and GC-MS—provide robust, sensitive, and validated pathways for its determination in pharmaceutical development and quality control settings. The choice between the methods depends on the specific sensitivity requirements, sample matrix, and available instrumentation. Both protocols, when properly validated according to ICH guidelines, will deliver accurate and reliable data suitable for regulatory scrutiny and ensuring product safety.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Helmy, R., et al. (2014). Quantification of Genotoxic Impurities in Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
Pharmaceutical Technology. (2011). The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
-
Dong, M. W. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Li, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(19), 6289. [Link]
-
ScienceScholar. (2022). Review on identification and quantification of genotoxic impurities. International Journal of Health Sciences, 6(S5), 4046–4058. [Link]
-
IJCRT. (2023). Identification And Quantification Of Genotoxic And Mutagenic Impurities In Drugs. International Journal of Creative Research Thoughts. [Link]
-
van Kessel, M. A. H. J., et al. (2023). Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. bioRxiv. [Link]
-
Bando, K., et al. (2011). GC-MS-based metabolomics reveals mechanism of action for hydrazine induced hepatotoxicity in rats. Journal of Applied Toxicology, 31(8), 772-781. [Link]
-
Bodnar, W. M., & Jack, R. M. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. Chemistry Central Journal, 9(13). [Link]
-
Rasayan J. Chem. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan Journal of Chemistry. [Link]
-
Wang, J., Yang, S., & Zhang, K. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. ijcrt.org [ijcrt.org]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. scribd.com [scribd.com]
- 11. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Trace Determination of ((3-Methylcyclobutyl)methyl)hydrazine Hydrochloride via GC-MS
Executive Summary
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride (CAS: 2138103-93-0) is a critical alkylhydrazine intermediate utilized in advanced pharmaceutical synthesis. Due to the well-documented genotoxic potential of hydrazine derivatives, regulatory bodies mandate rigorous control of these impurities in Active Pharmaceutical Ingredients (APIs). This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the trace-level quantification of this analyte, leveraging in situ chemical derivatization to overcome the inherent limitations of analyzing polar, basic salts via gas-phase techniques.
The Analytical Challenge
Analyzing alkylhydrazine hydrochlorides directly via GC-MS is fundamentally flawed due to three chemical realities:
-
Volatility: As a hydrochloride salt, the compound is completely non-volatile and will decompose in the GC inlet rather than vaporize.
-
Adsorption: Even if basified to its free-base form, the highly polar, hydrogen-bonding −NH−NH2 group interacts aggressively with active silanol sites in the GC liner and column stationary phase. This results in severe peak tailing, irreversible adsorption, and catastrophic loss of sensitivity.
-
Low Mass Fragments: The free base has a low molecular weight (MW = 114.19 g/mol ). Under standard 70 eV Electron Impact (EI) ionization, its primary fragments fall below m/z 100, a region heavily contaminated by background noise from column bleed, solvent impurities, and API matrix degradation.
Chemical Causality & Derivatization Strategy
To engineer a reliable GC-MS method, the analyte must be chemically transformed. This protocol utilizes a targeted condensation reaction with Pentafluorobenzaldehyde (PFB) , a gold-standard reagent for hydrazine analysis [1].
The logic behind this specific derivatization strategy is threefold:
-
Basification (pH 9.5): A sodium tetraborate buffer is used to shift the pH above the analyte's pKa. This neutralizes the HCl salt, liberating the nucleophilic free hydrazine without causing harsh alkaline degradation of the surrounding sample matrix.
-
Condensation: The primary amine of the hydrazine attacks the PFB aldehyde, eliminating water to form a stable pentafluorobenzaldehyde hydrazone. This masks the problematic −NH2 group, completely eliminating silanol interactions.
-
Mass Shifting: The addition of the pentafluorophenyl moiety ( C6F5 ) drastically increases the lipophilicity, volatility, and molecular weight of the analyte. The derivative's molecular ion is shifted to m/z 292, moving it safely out of the low-mass chemical noise region and drastically improving the Signal-to-Noise (S/N) ratio [2].
Caption: Chemical transformation logic enabling GC-MS compatibility via PFB derivatization.
Step-by-Step Experimental Protocol
Reagents & Materials
-
Target Analyte: ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride reference standard.
-
Internal Standard (IS): Pyridine-d5 or a commercially available deuterated alkylhydrazine. Causality: An IS is mandatory to create a self-validating system that automatically corrects for minor variations in extraction efficiency and injection volumes.
-
Derivatization Reagent: Pentafluorobenzaldehyde (PFB, >99% purity), prepared as a 5% (v/v) solution in LC-MS grade acetonitrile.
-
Buffer: 0.1 M Sodium tetraborate buffer, adjusted to pH 9.5.
-
Extraction Solvent: GC-MS grade Hexane.
Sample Preparation Workflow
-
Sample Dissolution: Accurately weigh 50.0 mg of the API/sample matrix into a 10 mL glass centrifuge tube with a PTFE-lined screw cap.
-
Basification & IS Addition: Add 2.0 mL of the 0.1 M sodium tetraborate buffer (pH 9.5) and 20 µL of the Internal Standard solution (10 µg/mL). Vortex vigorously for 1 minute to ensure complete dissolution and liberation of the free base.
-
In Situ Derivatization: Add 100 µL of the 5% PFB reagent. Cap tightly and incubate in a water bath at 60 °C for 30 minutes. Causality: Mild heat provides the activation energy required to drive the nucleophilic addition-elimination reaction to >99% completion within a practical timeframe.
-
Liquid-Liquid Extraction (LLE): Remove the tubes from the bath and cool to room temperature. Add 2.0 mL of hexane. Vortex aggressively for 2 minutes. Causality: Hexane selectively partitions the highly lipophilic PFB-hydrazone derivative into the organic phase, leaving unreacted polar matrix components and buffer salts in the aqueous phase, effectively protecting the GC inlet from contamination.
-
Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 5 minutes to break any emulsions.
-
Vialing: Transfer 1.0 mL of the upper organic (hexane) layer into a GC autosampler vial equipped with a 250 µL glass insert.
Caption: Step-by-step sample preparation and derivatization workflow for GC-MS analysis.
Instrumental Parameters (GC-MS)
The analysis is performed using a single quadrupole GC-MS system operating in Selected Ion Monitoring (SIM) mode to maximize sensitivity.
| Parameter | Setting / Specification |
| GC Column | DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999%), Constant flow at 1.0 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (1 min) → 15 °C/min to 280 °C → Hold 5 min |
| Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Source Temperature | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Target Ions (m/z) | 292 (Quantifier: [M]+ ), 277 (Qualifier: [M−CH3]+ ), 167 (Qualifier: [C6F5]+ ) |
Note on Ion Selection: The exact mass of the PFB-derivatized analyte ( C13H13F5N2 ) is 292.10 Da. Monitoring the intact molecular ion (m/z 292) provides the highest specificity against background interference.
Method Validation & Expected Data
When executing this protocol, the analytical system should meet the following validation criteria, ensuring the method is fit-for-purpose for trace genotoxic impurity profiling.
| Validation Parameter | Expected Performance Criteria |
| Limit of Detection (LOD) | ≤ 5 ng/mL (S/N > 3) |
| Limit of Quantitation (LOQ) | ≤ 15 ng/mL (S/N > 10) |
| Linear Dynamic Range | 15 ng/mL – 1000 ng/mL (R² ≥ 0.995) |
| Extraction Recovery | 85% – 110% (%RSD < 10% across 3 concentration levels) |
| Intra-day Precision | %RSD ≤ 5.0% (evaluated at 50 ng/mL, n=6) |
| Matrix Effect | ± 15% (Comparing standards in solvent vs. spiked API extract) |
References
-
Title: Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry Source: Chemistry Central Journal (via PubMed Central) URL: [Link]
-
Title: A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC–MS Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL: [Link]
Application of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride in fragment-based drug discovery
Application Note: Harnessing ((3-Methylcyclobutyl)methyl)hydrazine Hydrochloride in Fragment-Based Drug Discovery (FBDD)
Executive Summary
The evolution of Fragment-Based Drug Discovery (FBDD) has increasingly shifted away from planar, sp2-hybridized aromatic scaffolds toward three-dimensional, sp3-rich architectures to improve target selectivity and physicochemical properties[1]. ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride (CAS: 2138103-93-0) is a highly versatile, bifunctional building block that addresses this need. It combines a reactive nucleophilic hydrazine moiety with an sp3-rich, conformationally puckered methylcyclobutyl group. This application note details the strategic deployment of this compound in two advanced FBDD paradigms: Protein-Directed Dynamic Combinatorial Chemistry (P-D DCC) and Reverse-Polarity Covalent Fragment Screening .
Mechanistic Rationale & Field-Proven Insights
Escaping "Flatland" via sp3-Enrichment
Traditional fragment libraries are heavily populated by flat molecules, which often suffer from poor solubility and promiscuous off-target binding. The incorporation of the 3-methylcyclobutyl moiety significantly increases the fraction of sp3-hybridized carbons ( Fsp3 )[1].
-
Causality: The puckered cyclobutane ring projects substituents into distinct 3D vector spaces that planar aromatics cannot access. This unique geometry enhances complementary fit within complex protein binding pockets, thereby increasing thermodynamic binding affinity while simultaneously improving aqueous solubility—a critical parameter for the high-concentration screening required in FBDD[2].
Hydrazone-Based Dynamic Combinatorial Chemistry (DCC)
Dynamic combinatorial chemistry leverages reversible covalent reactions to generate a library of interconverting molecules. When a protein target is introduced, it acts as a thermodynamic template, stabilizing and amplifying the fragment combination that binds with the highest affinity[3].
-
Causality: Hydrazine building blocks react with aldehydes to form hydrazones. This reaction is highly reversible under mildly acidic conditions (pH 4.5–6.0)[3]. However, as the pH is raised to physiological levels (pH 7.4), the exchange rate drops precipitously. This pH-dependent kinetic behavior allows researchers to generate a "pseudostatic" library, freezing the equilibrium so that the protein target can be introduced without risking acid-induced denaturation, and facilitating downstream LC-MS detection[4].
Reverse-Polarity Covalent Targeting
While traditional covalent FBDD relies on electrophilic warheads (e.g., acrylamides) targeting nucleophilic cysteines[5], ((3-Methylcyclobutyl)methyl)hydrazine acts as a "reverse-polarity" probe. The nucleophilic hydrazine can selectively engage electrophilic post-translational modifications (such as N-terminal pyruvoyl groups) or electrophilic cofactors within enzyme active sites, expanding the druggable genome to targets previously considered intractable[5][6].
Experimental Protocols & Methodologies
Protocol A: Protein-Directed Dynamic Combinatorial Chemistry (P-D DCC)
This protocol describes the generation of a pseudostatic hydrazone library and subsequent target-directed amplification. It is designed as a self-validating system by incorporating a known competitive inhibitor to verify active-site specificity.
Materials:
-
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride (100 µM final)
-
Library of structurally diverse aldehydes (10 µM each, e.g., 4–5 distinct aldehydes)
-
Buffer A: 50 mM Ammonium Acetate, pH 5.0 (Equilibration buffer)
-
Buffer B: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Screening buffer)
-
Target Protein (10–20 µg per sample)
-
Control: Known active-site competitive ligand (e.g., 20 nM)[7]
Step-by-Step Methodology:
-
Library Generation (Thermodynamic Equilibration): Mix the hydrazine (100 µM) with the aldehyde library (10 µM each) in Buffer A. Incubate at 25°C for 24 hours. Rationale: The 2.5-fold excess of hydrazine ensures near-complete conversion of aldehydes into a dynamic pool of exchanging hydrazones[7].
-
Pseudostatic Freezing: Dilute the reaction mixture 1:10 into Buffer B (pH 7.4). Rationale: Raising the pH halts the hydrazone exchange, locking the library composition for stable protein screening[4].
-
Target Incubation (Selection): Add the Target Protein to the pseudostatic library. Incubate at 37°C for 4 hours to allow non-covalent protein-ligand complexes to form.
-
Self-Validation (Competitive Displacement): In a parallel control sample, pre-incubate the Target Protein with the known competitive ligand before adding the pseudostatic library.
-
LC-MS/MS Deconvolution: Analyze both samples using native intact protein MS or competitive LC-MS.
-
Validation Check: A true hit will show a mass shift corresponding to the protein-hydrazone complex in the primary sample, which must be absent (displaced) in the control sample containing the known competitor.
-
Protocol B: Synthesis of a 3D-Enriched Pyrazole Fragment Library
This protocol utilizes the hydrazine core for the parallel synthesis of sp3-rich pyrazole fragments. The system self-validates through rigorous LC-MS and 2D-NMR purity/regiochemistry checks.
Step-by-Step Methodology:
-
Condensation: In a 96-well deep-well plate, dispense ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride (0.1 mmol) and a diverse array of 1,3-diketones (0.1 mmol) into ethanol (1 mL per well).
-
Catalysis: Add glacial acetic acid (10 µL) to each well to catalyze the cyclocondensation.
-
Reaction: Seal the plate and heat at 80°C for 4 hours under agitation.
-
Purification & Validation: Remove the solvent in vacuo. Purify via preparative HPLC.
-
Validation Check: Analyze products via LC-MS (requiring >95% purity) and 1H/13C NMR. The presence of the characteristic pyrazole C4-proton singlet (~6.0–6.5 ppm) confirms successful heterocycle formation, while NOESY NMR validates the regiochemistry of the cyclobutyl appendage.
-
Quantitative Data Presentation
The following table summarizes the physicochemical advantages of utilizing ((3-Methylcyclobutyl)methyl)hydrazine-derived fragments compared to traditional planar scaffolds.
| Parameter | Traditional 2D Fragment (e.g., Phenylhydrazine) | ((3-Methylcyclobutyl)methyl)hydrazine Derivative | Causal Advantage in FBDD |
| Fraction sp3 ( Fsp3 ) | ~0.0 - 0.1 | 0.8 - 1.0 | Escapes "flatland"; accesses deeper, more complex sub-pockets[1]. |
| Aqueous Solubility | Low to Moderate | High | Prevents aggregation at the high concentrations (mM) required for weak fragment screening. |
| DCC Compatibility | High (Rapid exchange) | High (Rapid exchange) | Both form stable hydrazones; however, the sp3 variant yields highly differentiated 3D vectors[3]. |
| Off-Target Promiscuity | High (Intercalation/Stacking) | Low | Lack of extended aromaticity prevents non-specific π−π stacking with off-target proteins. |
Visualizations
Protein-Directed Dynamic Combinatorial Chemistry Workflow
Caption: Workflow of Protein-Directed Dynamic Combinatorial Chemistry (P-D DCC) using hydrazine-based exchange.
Divergent Fragment-Based Trajectories
Caption: Divergent fragment-based drug discovery trajectories for ((3-Methylcyclobutyl)methyl)hydrazine.
References
-
Fragment-Based Drug Discovery | Journal of Medicinal Chemistry - ACS Publications Source: American Chemical Society (ACS) URL:[Link]
-
Advances in covalent drug discovery Source: National Institutes of Health (NIH) / Nature Reviews Drug Discovery URL:[Link]
-
Fragment-Based Drug Discovery - 2023 Archive Source: Drug Discovery Chemistry URL:[Link]
-
Protein-Directed Dynamic Combinatorial Chemistry: A Guide to Protein Ligand and Inhibitor Discovery Source: MDPI / Molecules URL:[Link]
-
Analytical Methods in Protein-Templated Dynamic Combinatorial Chemistry Source: National Institutes of Health (NIH) URL:[Link]
-
Dynamic combinatorial chemistry directed by proteins and nucleic acids: a powerful tool for drug discovery Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
-
This fragment-based drug discovery library is designed to be sociable Source: Chemistry World URL:[Link]
Sources
- 1. This fragment-based drug discovery library is designed to be sociable | Research | Chemistry World [chemistryworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dynamic combinatorial chemistry directed by proteins and nucleic acids: a powerful tool for drug discovery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00223K [pubs.rsc.org]
- 4. Protein-Directed Dynamic Combinatorial Chemistry: A Guide to Protein Ligand and Inhibitor Discovery | MDPI [mdpi.com]
- 5. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-Based Drug Discovery - 2023 Archive [drugdiscoverychemistry.com]
- 7. Analytical Methods in Protein-Templated Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of pyrazole derivatives using ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride
Application Note: Regioselective Synthesis of Pyrazole Derivatives Using ((3-Methylcyclobutyl)methyl)hydrazine Hydrochloride
Introduction & Strategic Utility
The incorporation of sp³-rich, metabolically stable lipophilic moieties is a cornerstone of modern structure-based drug design. ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride (CAS: 2138103-93-0) is an advanced building block utilized to append the highly desirable 3-methylcyclobutylmethyl group to pyrazole cores[1]. Compared to traditional planar N-aryl or simple N-alkyl substituents, this cycloalkane motif improves aqueous solubility, reduces off-target lipophilic binding, and enhances metabolic stability against cytochrome P450 oxidation.
This application note details the authoritative protocols for utilizing this hydrochloride salt in the Knorr pyrazole synthesis, focusing on mechanistic causality, regiocontrol, and self-validating experimental workflows.
Mechanistic Causality & Regiocontrol (E-E-A-T)
The classical synthesis of pyrazoles from alkylhydrazines and 1,3-dicarbonyl compounds—known as the Knorr pyrazole synthesis—proceeds via a complex cyclocondensation mechanism.
The Causality of Reaction Steps:
-
Free Base Generation: The reagent is supplied as a stable hydrochloride salt. A non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is required to liberate the free hydrazine without competing for electrophilic centers.
-
Nucleophilic Attack: The terminal, unsubstituted nitrogen (NH₂) of the hydrazine is significantly more nucleophilic and less sterically hindered than the internal, alkyl-substituted nitrogen. It preferentially attacks the most electrophilic carbon of the dielectrophile to form a hydrazone or hemiaminal intermediate[2].
-
Cyclodehydration: The internal nitrogen subsequently attacks the remaining electrophilic center, forming a transient 5-hydroxypyrazoline intermediate. Microkinetic models and transient flow studies have demonstrated that the dehydration of this intermediate to form the aromatic pyrazole is typically the rate-determining step under neutral or mildly acidic conditions[3].
Solving the Regioselectivity Challenge: Reacting an alkylhydrazine with an unsymmetrical 1,3-diketone inherently produces a mixture of 1,3- and 1,5-disubstituted pyrazole isomers. To achieve absolute regiocontrol, enaminones (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-ones) are utilized as dielectrophiles[4]. The terminal NH₂ of the hydrazine undergoes a highly selective addition-elimination at the enamine β-carbon (expelling dimethylamine). Subsequent cyclization of the internal nitrogen onto the carbonyl exclusively yields the 1-alkyl-3-arylpyrazole architecture.
Fig 1: Mechanistic pathway of the Knorr pyrazole synthesis detailing the rate-determining dehydration.
Experimental Protocols
Protocol A: Regioselective Synthesis via Enaminones (Recommended for Unsymmetrical Cores)
This protocol is designed as a self-validating system to ensure quantitative conversion and strict regiocontrol.
Reagents:
-
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride (1.0 equiv)
-
3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 equiv)
-
DIPEA (1.2 equiv)
-
Glacial Acetic Acid (0.5 equiv)
-
Solvent: Anhydrous Ethanol (EtOH)
Fig 2: Step-by-step experimental workflow for the regioselective synthesis of N-alkylpyrazoles.
Self-Validation & Troubleshooting Checkpoints:
-
Step 2 Validation: LC-MS analysis should show the complete disappearance of the enaminone mass and the appearance of the uncyclized intermediate [M+H]+ . If starting material persists, verify the pH; excess acid at this stage protonates the hydrazine, halting nucleophilic attack.
-
Step 3 Causality: The addition of acetic acid is critical. While the initial attack requires a free base, the dehydration of the 5-hydroxypyrazoline is acid-catalyzed[3]. Heating without acid often leads to stalled reactions and accumulation of the intermediate.
-
Step 5 Verification: Regiochemistry must be confirmed via NOESY NMR. A strong NOE cross-peak between the N-CH₂ protons of the (3-methylcyclobutyl)methyl group and the pyrazole C5-H proton confirms the 1,3-substitution pattern (where the aryl group resides at C3).
Quantitative Data & Reaction Scope
The following table summarizes the expected performance of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride across different electrophilic scaffolds, synthesized under the optimized conditions described above.
| Dielectrophile Type | Example Reagent | Expected Regioselectivity (1,3 : 1,5) | Typical Yield | Mechanistic Note |
| Symmetrical 1,3-Diketone | Acetylacetone | N/A (Symmetrical) | 85 - 92% | Rapid cyclization; requires minimal acid catalysis. |
| Unsymmetrical 1,3-Diketone | 1-Phenylbutane-1,3-dione | ~ 60 : 40 | 70 - 80% | Poor regiocontrol due to competing electrophilicity of ketones[2]. |
| Enaminone | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | > 99 : 1 | 75 - 88% | Excellent regiocontrol via addition-elimination sequence[4]. |
| 1,3-Ketoester | Ethyl acetoacetate | > 95 : 5 (Pyrazolone) | 65 - 75% | Forms 5-pyrazolones; requires elevated temperatures (100°C) for cyclization. |
Trustworthiness and Safety Considerations
-
Toxicity & Handling: Hydrazine derivatives are inherently reactive and potentially toxic. The hydrochloride salt form significantly reduces volatility and inhalation risk compared to free alkylhydrazines. All operations prior to the final aqueous workup must be conducted in a certified fume hood.
-
Link Integrity & Sourcing: The building block is commercially available for research purposes (e.g., Sapphire Bioscience, CAS 2138103-93-0)[1]. Ensure the reagent is stored under an inert atmosphere at 4°C, as trace moisture can lead to slow degradation or clumping of the hygroscopic salt.
References
-
M. N. Hughes et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering, Royal Society of Chemistry (2022). Available at: [Link]
-
S. Mor et al. "A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives." Mini-Reviews in Organic Chemistry, 19(6), 718-732 (2022). Available at: [Link]
-
J. M. Smith et al. "Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation." Journal of the American Chemical Society (2024). Available at: [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride in Enzyme Inhibition Assays
Introduction: Unveiling the Potential of Novel Hydrazine Derivatives as Monoamine Oxidase Inhibitors
Monoamine oxidases (MAO) are a critical family of flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities.[2] Consequently, they represent significant therapeutic targets for a range of neurological and psychiatric disorders.[3] Selective inhibitors of MAO-A are established antidepressants, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[4][5]
Hydrazine derivatives have a long history as potent, often irreversible, monoamine oxidase inhibitors.[6] Their mechanism typically involves the enzyme processing the hydrazine to a reactive intermediate that then forms a covalent adduct with the FAD cofactor, leading to inactivation of the enzyme.[] The compound of interest, ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride, is a novel molecule with a structure suggestive of potential MAO inhibitory activity. The presence of the hydrazine moiety, coupled with a unique cyclobutyl ring system, warrants a thorough investigation into its potency and selectivity towards MAO-A and MAO-B.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the enzyme inhibitory properties of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride. The following protocols are designed as self-validating systems, incorporating established methodologies and best practices to ensure data integrity and reproducibility. While specific inhibitory data for this compound is not yet publicly available, the provided workflows are based on robust, widely-used assays for characterizing novel MAO inhibitors.
Safety Precautions for Handling Hydrazine Derivatives
Hydrazine and its derivatives are classified as particularly hazardous substances and require strict adherence to safety protocols.[8]
-
Engineering Controls : All handling of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride, both in solid and solution form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE) : A flame-resistant lab coat, nitrile or neoprene gloves, and ANSI Z87.1-compliant safety goggles are mandatory.[8] A face shield should be used when there is a risk of splashing.[8]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and acids.[9]
-
Waste Disposal : All waste containing this compound must be disposed of as hazardous waste in accordance with institutional and local regulations.[9]
-
Spill Response : In the event of a spill, evacuate the area and do not attempt to clean it up without appropriate training and PPE, including respiratory protection.[8]
Experimental Workflow for Characterizing a Novel MAO Inhibitor
The following diagram outlines the logical progression for the characterization of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride as a potential MAO inhibitor.
Caption: Workflow for the characterization of a novel MAO inhibitor.
Protocol 1: Fluorometric Assay for MAO-A and MAO-B Inhibition using Amplex® Red
This protocol describes a sensitive and continuous fluorometric assay to determine the inhibitory activity of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride against recombinant human MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of its substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the non-fluorescent Amplex® Red reagent to produce the highly fluorescent product, resorufin.[2][10]
Assay Principle Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Advanced Experimental Protocols for Wolff-Kishner Reduction and its Modifications
The Wolff-Kishner reduction is a premier synthetic methodology for the complete deoxygenation of aldehydes and ketones to their corresponding alkanes. While the original protocols developed independently by Nikolai Kishner (1911) and Ludwig Wolff (1912) were groundbreaking, they required highly hazardous conditions—specifically, heating anhydrous hydrazine and sodium ethoxide in sealed tubes at 200 °C [1].
Over the past century, the protocol has evolved significantly. As an application scientist, selecting the correct modification of the Wolff-Kishner reduction is critical for optimizing yield, ensuring safety, and accommodating sensitive functional groups. This guide deconstructs the mechanistic causality behind these modifications and provides self-validating experimental workflows for both traditional and modern microwave-assisted approaches.
Mechanistic Causality & Reaction Design
To master the Wolff-Kishner reduction, one must understand the thermodynamic and kinetic forces driving the reaction. The process is not a single transformation but a cascade of equilibria that must be pushed forward by thermal and chemical driving forces.
-
Hydrazone Formation: The carbonyl substrate condenses with hydrazine to form a hydrazone intermediate. This step releases water.
-
Deprotonation: A strong base (typically KOH or KOtBu ) deprotonates the terminal nitrogen of the hydrazone, generating a resonance-stabilized diazenide (diimide) anion.
-
Nitrogen Extrusion (Rate-Determining Step): The diimide anion undergoes a concerted or stepwise decomposition, extruding nitrogen gas ( N2 ) to form a highly reactive alkyl carbanion. The irreversible loss of N2 gas provides the massive thermodynamic driving force required to push the reaction to completion.
-
Protonation: The carbanion rapidly abstracts a proton from the solvent or water to yield the final alkane.
The primary experimental challenge lies in the rate-determining decomposition step , which possesses a high activation energy. Overcoming this barrier requires either extreme heat (as in the Huang-Minlon modification) or an exceptionally strong, unsolvated base (as in the Cram modification).
Mechanistic pathway of the Wolff-Kishner reduction highlighting N2 extrusion.
Quantitative Comparison of Protocol Modifications
The evolution of the Wolff-Kishner reduction has yielded several distinct protocols tailored to specific substrate requirements. The table below summarizes the quantitative parameters and chemical logic behind each major modification.
| Modification | Reagents & Base | Solvent System | Temp (°C) | Time | Mechanistic Rationale & Best Use Case |
| Original | Anhydrous N2H4 , NaOEt | Absolute Ethanol | 200 °C | 50-100 h | Requires sealed bomb tubes to reach activation temp. Largely obsolete due to explosion risks. |
| Huang-Minlon | N2H4⋅H2O (85%), KOH | Diethylene Glycol | 195-200 °C | 4-6 h | Distills off water mid-reaction to allow the boiling point to reach 200 °C. The industry standard[1]. |
| Cram | Preformed Hydrazone, KOtBu | Anhydrous DMSO | 23-25 °C | 8-24 h | DMSO leaves the KOtBu base unsolvated ("naked"), drastically increasing basicity and lowering activation energy. |
| Barton | Anhydrous N2H4 , Na0 metal | Diethylene Glycol | 200 °C | 12-24 h | Vigorous exclusion of water prevents side reactions in highly sterically hindered ketones. |
| Microwave | N2H4 (55%), KOH | Ethylene Glycol | ~150 °C (MW) | < 1 min | Dielectric heating rapidly achieves activation thresholds. Ideal for rapid library synthesis [2]. |
Experimental Protocols
Protocol A: The Huang-Minlon Modification (Standard Batch Scale)
The Huang-Minlon modification is the most robust and widely utilized variant. The critical causality in this protocol is the physical removal of water . Water lowers the boiling point of the reaction mixture to ~120 °C. If water is not distilled out, the mixture will never reach the 195 °C required to extrude nitrogen gas, resulting in stalled reactions and unreacted hydrazone.
Reagents:
-
Ketone/Aldehyde substrate (50.0 mmol)
-
Hydrazine hydrate, 85% aqueous (150.0 mmol, 3.0 equiv)
-
Potassium hydroxide, pellets (150.0 mmol, 3.0 equiv)
-
Diethylene glycol (DEG) (50 mL)
Step-by-Step Methodology:
-
Hydrazone Formation: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermocouple, combine the substrate, KOH , hydrazine hydrate, and DEG. Heat the mixture to 130 °C under an inert nitrogen atmosphere for 1.5 hours.
-
Validation Checkpoint 1: Perform TLC (Hexane/EtOAc). The starting carbonyl spot should be completely consumed, replaced by a more polar hydrazone spot.
-
-
Azeotropic Water Removal (Critical Step): Remove the reflux condenser and attach a short-path distillation head. Gradually increase the heating mantle temperature. Distill off the water and excess hydrazine until the internal thermocouple reads 195 °C to 200 °C.
-
Validation Checkpoint 2: The internal temperature must break past 150 °C. If the temperature plateaus, continue distillation. The reaction mixture will often change color (yellow to deep red/brown) as the diimide anion forms.
-
-
Thermal Decomposition: Once the internal temperature reaches 195 °C, replace the distillation head with the reflux condenser. Maintain reflux at 195–200 °C for 3 to 4 hours.
-
Validation Checkpoint 3: Observe the reaction mixture. Vigorous bubbling ( N2 evolution) will occur. The reaction is complete when gas evolution ceases.
-
-
Workup & Isolation: Cool the mixture to room temperature. Dilute with 150 mL of distilled water and extract with dichloromethane or diethyl ether ( 3×50 mL). Wash the combined organic layers with 1M
HCl (to remove residual hydrazine), brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the alkane.
Step-by-step experimental workflow for the Huang-Minlon modification.
Protocol B: Microwave-Assisted Wolff-Kishner Reduction
For high-throughput environments or undergraduate teaching laboratories, the microwave-assisted protocol provides a greener, exceptionally rapid alternative. Dielectric heating interacts directly with the highly polar ethylene glycol and hydrazine, bypassing the thermal conductivity limits of traditional oil baths[2].
Reagents:
-
Isatin (1.0 mmol)
-
Hydrazine, 55% aqueous (0.5 mL)
-
Potassium hydroxide, powder (2.0 mmol)
-
Ethylene glycol (2.0 mL)
Step-by-Step Methodology:
-
Microwave Hydrazone Synthesis: In a microwave-safe glass vessel (e.g., a dedicated 10 mL microwave reactor vial), dissolve isatin in 2.0 mL of ethylene glycol. Add 0.5 mL of 55% hydrazine.
-
Irradiation 1: Irradiate the open vessel in a monomode microwave reactor at medium power (approx. 300W) for exactly 30 seconds.
-
Validation Checkpoint 1: The solution will change from the characteristic orange/red of isatin to a yellow precipitate (isatin 3-hydrazone).
-
-
Microwave Decomposition: Add powdered KOH to the vessel. Stir briefly to suspend the base.
-
Irradiation 2: Irradiate the mixture for an additional 10 to 15 seconds.
-
Validation Checkpoint 2: Rapid gas evolution ( N2 ) will occur, and the yellow precipitate will dissolve, leaving a clear or slightly amber solution.
-
-
Isolation: Pour the hot mixture into 10 mL of ice water. Acidify slightly with 10% HCl to precipitate the product (oxindole). Filter, wash with cold water, and recrystallize from ethanol.
Substrate Limitations & Troubleshooting
While powerful, the Wolff-Kishner reduction operates under strongly basic, nucleophilic conditions. It is contraindicated for substrates containing:
-
Base-sensitive groups: Esters, lactones, amides, and lactams will undergo rapid hydrolysis. (For these substrates, the acidic Clemmensen reduction or neutral Mozingo reduction should be utilized) [3].
-
Leaving groups at the α or β position: Halogens or tosylates will undergo base-promoted elimination (E2) or nucleophilic substitution ( SN2 ) by hydrazine.
-
α,β -Unsaturated ketones: These will often form pyrazolines via conjugate addition of hydrazine, which can subsequently decompose to cyclopropanes (the Kizhner cyclopropane synthesis) rather than the desired linear alkane.
References
-
Huang-Minlon. "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, 1946, 68(12), 2487-2488. URL:[Link]
-
Parquet, E.; Lin, Q. "Microwave-Assisted Wolff-Kishner Reduction Reaction." Journal of Chemical Education, 1997, 74(10), 1225. URL:[Link]
-
"Wolff-Kishner reduction." ChemEurope Encyclopedia. URL:[Link]
Application Notes and Protocols for the Safe Handling of ((3-Methylcyclobutyl)methyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride in a laboratory setting. Due to the limited availability of specific safety data for this compound, these protocols are grounded in the well-documented hazards of the hydrazine functional group and its derivatives. Hydrazines are known for their potential toxicity, reactivity, and carcinogenicity.[1][2][3][4] Therefore, a conservative and rigorous approach to safety is paramount. This guide outlines essential procedures for risk assessment, personal protective equipment (PPE), engineering controls, storage, spill management, and waste disposal.
Introduction: Understanding the Inherent Risks of Hydrazine Derivatives
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride is a substituted hydrazine derivative. While specific toxicological data for this compound is not widely available[5][6], the hydrazine moiety is associated with significant health and safety risks. Hydrazine and its derivatives are generally reactive, toxic, and are considered potential human carcinogens.[2][3][4] Exposure can cause severe irritation to the skin, eyes, and respiratory tract.[7][8] Systemic effects may include damage to the liver, kidneys, and central nervous system.[3][8]
Given these potential hazards, all handling of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride must be conducted with the assumption that it is a hazardous substance. The protocols outlined herein are designed to minimize exposure and mitigate risks during routine laboratory use.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any new procedure involving ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride is undertaken. This involves identifying potential hazards and evaluating the risks associated with the planned experiment.
Key Potential Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4][9]
-
Skin and Eye Irritation/Corrosion: May cause skin irritation and serious eye damage.[8][10]
-
Sensitization: May cause an allergic skin reaction.[4]
-
Carcinogenicity: Suspected of causing cancer.[4]
-
Reactivity: Hydrazines can be reactive and may be incompatible with strong oxidizing agents.[11]
Exposure Limits for Related Compounds
To establish a conservative framework for safe handling, it is prudent to consider the exposure limits for hydrazine and methylhydrazine.
| Compound | OSHA PEL (8-hr TWA) | NIOSH REL (2-hr) | ACGIH TLV (8-hr TWA) |
| Hydrazine | 1 ppm | 0.03 ppm | 0.01 ppm[12] |
| Methylhydrazine | Ceiling 0.2 ppm | - | - |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Given the low exposure limits for related compounds, all work with ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride should aim to keep exposure to an absolute minimum.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.[2]
-
Chemical Fume Hood: All handling of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride, including weighing, preparing solutions, and running reactions, must be performed in a certified chemical fume hood.[2][13] The fume hood sash should be kept as low as possible.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[14]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact.[15][16]
-
Eye and Face Protection: Chemical splash goggles and a face shield must be worn at all times when handling the compound.[2][13]
-
Gloves: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[15] Contaminated gloves should be removed and disposed of properly, followed by hand washing.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[17]
Safe Handling and Experimental Protocols
Adherence to a systematic workflow is crucial for minimizing risk.
Workflow for Safe Handling
Caption: Workflow for the safe handling of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride.
Detailed Protocol for Weighing and Solution Preparation
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) inside the fume hood.
-
-
Weighing:
-
Tare the balance with the weigh paper.
-
Carefully transfer the desired amount of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride onto the weigh paper. Avoid creating dust.
-
Record the weight.
-
-
Transfer and Dissolution:
-
Carefully add the weighed solid to the reaction vessel or volumetric flask.
-
Use a compatible solvent to rinse the weigh paper and spatula to ensure a complete transfer.
-
Cap the vessel and dissolve the compound by gentle swirling or stirring.
-
Storage Requirements
Proper storage is essential to prevent accidents and degradation of the compound.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Access: Store in a locked cabinet or a restricted access area.
Spill and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or exposure.
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Cleanup (for trained personnel only):
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Exposure Response
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Waste Disposal
All waste containing ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride must be treated as hazardous waste.
-
Segregation: Collect all contaminated materials (gloves, bench paper, pipette tips, etc.) and chemical waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2]
Conclusion
The safe handling of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride requires a proactive and informed approach to laboratory safety. By understanding the potential hazards associated with the hydrazine functional group and implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe working environment. Always consult your institution's safety policies and procedures before working with any hazardous chemical.
References
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. [Link]
-
Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]
-
NextSDS. (3-methylcyclopentyl)hydrazine dihydrochloride — Chemical Substance Information. [Link]
-
ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]
-
University of Prince Edward Island (UPEI). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. [Link]
-
New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]
-
National Center for Biotechnology Information (NCBI). Hydrazine Toxicology - StatPearls. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxilogical Profile for Hydrazines. [Link]
-
University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Methyl hydrazine. [Link]
-
American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
-
Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. [Link]
-
KISHIDA CHEMICAL CO., LTD. (Cyclobutylmethyl)hydrazine dihydrochloride, PK01346E-2, 2023/6/2 - Safety Data Sheet. [Link]
-
DC Fine Chemicals. Safety Data Sheet: Hydrazine hydrochloride. [Link]
-
National Institutes of Health (NIH). PubChem: Methylhydrazine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. [(3-methylcyclobutyl)methyl]hydrazine hydrochloride CAS#: 2138103-93-0 [chemicalbook.com]
- 6. [(3-methylcyclobutyl)methyl]hydrazine hydrochloride CAS#: 2138103-93-0 [m.chemicalbook.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 8. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. nextsds.com [nextsds.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. nj.gov [nj.gov]
- 13. files.upei.ca [files.upei.ca]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. chemicals.co.uk [chemicals.co.uk]
- 17. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
How to avoid oxidation of hydrazine derivatives in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide addresses a critical challenge in working with hydrazine derivatives: preventing their oxidative degradation in solution. Hydrazine derivatives are powerful reagents, but their utility is matched by their reactivity and instability. Understanding and controlling these factors is paramount for reproducible and successful experimentation.
Frequently Asked Questions (FAQs)
This section tackles the most common initial queries we receive regarding the stability of hydrazine derivatives.
Q1: My solution of a hydrazine derivative is turning yellow or brown. What is happening?
A1: A color change, typically to yellow or brown, is a strong visual indicator of degradation.[1][2] This is most often caused by oxidation of the hydrazine moiety, especially when the solution is exposed to air (oxygen).[1] The formation of conjugated systems, such as azines, from the reaction of the hydrazine with aldehydes or ketones (which can be impurities or degradation products) can also lead to colored species.[3][4]
Q2: What are the ideal storage conditions for both solid and solution forms of hydrazine derivatives?
A2: To maximize shelf life and prevent degradation, proper storage is crucial.
-
Solid Form: Store in a cool, dark, and dry environment.[2] A desiccator is recommended. For highly sensitive compounds, storing under an inert atmosphere (e.g., in a glovebox or a sealed container backfilled with argon or nitrogen) is best practice.[5]
-
Solution Form: Prepare solutions fresh for each experiment whenever possible.[1][2] If short-term storage is necessary, store the solution in a tightly sealed container, with the headspace purged with an inert gas (nitrogen or argon), and keep it in a cool, dark place like a refrigerator.[1][6] Always check for precipitation if storing at low temperatures.
Q3: Why are my experimental results inconsistent when using a hydrazine derivative?
A3: Inconsistent results are a classic symptom of reagent instability.[1][2] If your hydrazine derivative is degrading, its effective concentration decreases over the course of an experiment or between experiments. Furthermore, the degradation byproducts can sometimes interfere with your reaction, leading to unexpected side products or inhibition.[1] The key to consistency is to minimize oxidation by using deoxygenated solvents and working under an inert atmosphere.[1]
Q4: What is an "inert atmosphere," and is it always necessary?
A4: An inert atmosphere is an environment that is free of reactive gases, primarily oxygen and water vapor.[7] This is typically achieved using high-purity nitrogen or argon gas. For most hydrazine derivatives, which are susceptible to oxidation, working under an inert atmosphere is critical for achieving reproducible and high-yielding results.[5][7] This is accomplished using specialized equipment like a glovebox or a Schlenk line.[5]
Q5: Can certain materials or impurities accelerate the degradation of my hydrazine derivative?
A5: Absolutely. The decomposition and oxidation of hydrazine can be catalyzed by certain metallic ions and metal oxide surfaces.[8] Ions like copper (Cu²⁺) and iron (Fe³⁺) are particularly effective at promoting oxidation, often through radical pathways.[8][9][10] Therefore, it is essential to use high-purity reagents and solvents and to ensure that your glassware is scrupulously clean. Avoid contact with materials like iron rust, which can catalyze vigorous decomposition.[8]
Understanding the Chemistry: The "Why" Behind the Protocol
Hydrazine derivatives are strong reducing agents, which is why they are so useful. However, this also means they are readily oxidized.[11] The primary culprit is atmospheric oxygen. This process can be significantly accelerated by catalysts.
Key Oxidation Pathways:
-
Aerobic Oxidation: Direct reaction with molecular oxygen. This is often the main pathway in solutions left open to the air. The process can be complex, but generally leads to the formation of diazenes (RN=NH) or other oxidized species, with a loss of the desired hydrazine functionality.
-
Metal-Catalyzed Oxidation: Trace metal ions, such as Cu²⁺ and Fe³⁺, can catalyze the oxidation of hydrazines by acting as electron transfer agents.[9][10] This can generate highly reactive radical intermediates, which can then react with oxygen or other molecules, leading to a cascade of degradation products.[9]
-
pH Dependence: The stability of hydrazine derivatives is often pH-dependent. Neutral or alkaline solutions can be more susceptible to oxidation compared to acidic solutions where the hydrazine nitrogen is protonated, making it less susceptible to oxidation.[1][10][12]
Below is a conceptual diagram illustrating the primary factors leading to the degradation of a hydrazine derivative in solution.
Caption: Key factors contributing to the oxidative degradation of hydrazine derivatives.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Problem Encountered | Primary Suspected Cause(s) | Recommended Troubleshooting Actions |
| Inconsistent reaction yields or kinetics | Degradation of the hydrazine derivative stock solution. | 1. Prepare Fresh Solutions: Always make solutions immediately before use.[1][2]2. Use Inert Atmosphere: Prepare the solution and run the reaction under a nitrogen or argon atmosphere.[1]3. Standardize Solution: If the solution must be used over a short period, consider titrating or using an analytical method (e.g., HPLC) to determine the exact concentration before each use. |
| Appearance of new, unexpected peaks in HPLC/LC-MS | Oxidative or hydrolytic degradation. | 1. Confirm Degradation: Perform a forced degradation study. Expose a sample of your solution to air, light, or heat and compare its chromatogram to your experimental sample and a fresh standard.[2]2. Improve Inert Technique: Ensure solvents are properly degassed and that your inert atmosphere setup is leak-free.[7]3. Check for Impurities: Ensure the purity of your starting material, solvents, and other reagents. Impurities can catalyze degradation.[1] |
| Solution turns yellow/brown immediately upon preparation | Rapid oxidation due to contaminated solvent or glassware. | 1. Deoxygenate Solvents: Purge your solvent with nitrogen or argon for at least 30 minutes before use, or use the freeze-pump-thaw method for more rigorous applications.[1][7]2. Clean Glassware Thoroughly: Wash glassware with a residue-free cleaning agent and rinse thoroughly with high-purity water. Consider an acid wash to remove trace metal residues.3. Use High-Purity Solvents: Switch to a higher grade (e.g., HPLC or anhydrous grade) of solvent.[1] |
| Precipitate forms in the solution | Exceeding the solubility limit, or degradation to an insoluble product. | 1. Verify Solubility: Check the solubility of your specific hydrazine derivative in the chosen solvent system. You may need to use a co-solvent or prepare a more dilute solution.[1]2. Gentle Warming: Gentle warming may help dissolve the compound, but be cautious as this can also accelerate degradation.[1]3. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the starting material or a degradation product. |
Troubleshooting Workflow: A Logic Diagram
This diagram provides a systematic approach to diagnosing stability issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. Common Applications and Maintenance of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilization & Storage of ((3-Methylcyclobutyl)methyl)hydrazine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of alkylhydrazine salts during long-term drug development campaigns. While the hydrochloride salt of ((3-Methylcyclobutyl)methyl)hydrazine is significantly more stable than its free-base counterpart, it is not immune to environmental stressors.
This guide synthesizes field-proven methodologies and mechanistic chemistry to help you establish a self-validating storage system, ensuring your compound retains maximum titer for multi-year storage.
Mechanistic pathways of alkylhydrazine degradation and stabilization strategies.
Section 1: Core Troubleshooting FAQs
Q1: My ((3-Methylcyclobutyl)methyl)hydrazine HCl powder is slowly turning yellow/brown. What is happening at a molecular level? A: This discoloration is a classic hallmark of aerobic oxidation. Alkylhydrazines are highly susceptible to oxidation, a process aggressively catalyzed by trace transition metals (such as copper or iron) (1[1]). Even microscopic metal shavings from a standard stainless-steel laboratory spatula can initiate this cascade. Mechanistically, the hydrazine moiety is oxidized to a diazene intermediate. This diazene is thermodynamically unstable and decomposes by extruding nitrogen gas ( N2 ), leaving behind highly reactive C-centered radicals (2[2]). These radicals polymerize or react with trace impurities to form the colored byproducts you are observing. Causality & Solution: Metal ions lower the activation energy for oxidation. Always handle the compound using PTFE or ceramic spatulas, and store it under a heavy inert gas like Argon.
Q2: The powder has transformed into a sticky, gummy paste. Is the batch ruined, and how do I prevent this? A: You are observing deliquescence. Hydrazine derivatives are inherently highly hygroscopic (3[3]). When exposed to ambient humidity, the hydrochloride salt absorbs water molecules into its crystal lattice until it literally dissolves in its own absorbed moisture. This localized aqueous environment not only dilutes your effective titer but also acts as a solvent that mobilizes trace metals, exponentially accelerating the oxidation pathways discussed above (4[4]). Causality & Solution: The batch may be salvageable (see Protocol 2 below). To prevent this, never open a cold vial. Always allow the sealed container to equilibrate to room temperature in a desiccator before opening to prevent condensation.
Q3: What is the optimal temperature for multi-year storage? A: While 4°C is sufficient for short-term use (weeks), multi-year storage requires -20°C or -80°C. Lower thermal energy drastically reduces the kinetic rate of spontaneous N-N bond cleavage and oxidation.
Section 2: Quantitative Storage Guidelines
To standardize your lab's approach, refer to the following self-validating storage matrix. Monitoring the physical state (powder vs. paste) serves as your primary visual validation of storage integrity. If the powder remains free-flowing and white, your storage system is effectively validated.
| Storage Condition | Atmosphere | Container Type | Expected Shelf-Life | Primary Risk Factor |
| Ambient (25°C) | Air | Clear Glass | < 1 Month | Rapid oxidation & deliquescence |
| 4°C | Air | Amber Glass | 3 - 6 Months | Condensation upon opening |
| -20°C | Argon | Amber Glass + Desiccant | 2 - 3 Years | Septum degradation over time |
| -80°C | Argon | Vacuum Sealed Pouch | > 5 Years | Minimal (Ideal for bulk APIs) |
Section 3: Experimental Protocols
Protocol 1: Inert Aliquoting Workflow for Long-Term Storage
To prevent repeated freeze-thaw cycles and moisture exposure, bulk batches must be aliquoted immediately upon receipt.
Step-by-step workflow for inert aliquoting of hygroscopic hydrazine salts.
Step-by-Step Methodology:
-
Thermal Equilibration: Transfer the sealed bulk container from cold storage to a vacuum desiccator. Allow it to sit for 2 hours to reach ambient temperature. Causality: Opening cold glass forces atmospheric moisture to instantly condense on the powder, ruining the batch before you even begin.
-
Atmospheric Control: Transfer the container into a glovebox purged with Argon. Causality: Argon is denser than Nitrogen and provides a superior, heavier "blanket" over the powder, displacing oxygen more effectively.
-
Aliquoting: Using a static-free PTFE spatula (strictly no stainless steel), dispense single-use quantities into pre-dried amber glass vials. Causality: Amber glass prevents UV-induced radical initiation, and PTFE prevents metal-catalyzed oxidation.
-
Primary Sealing: Cap the vials using PTFE-lined silicone septa. The PTFE face must point inward toward the chemical to prevent the nucleophilic hydrazine from reacting with the silicone polymers.
-
Secondary Containment: Place the aliquoted vials into a Mylar pouch containing indicating Drierite (calcium sulfate) and vacuum seal the pouch.
-
Cryogenic Storage: Transfer the sealed pouches to a -20°C or -80°C freezer.
Protocol 2: Rescue of Moisture-Compromised Batches
If your ((3-Methylcyclobutyl)methyl)hydrazine HCl has absorbed moisture but has not yet oxidized (it remains white/colorless but sticky), use this azeotropic drying method to rescue the titer.
Step-by-Step Methodology:
-
Dissolution: Dissolve the gummy paste in a minimal amount of anhydrous Methanol under an Argon atmosphere.
-
Azeotropic Distillation: Add 5 volumes of anhydrous Toluene to the mixture. Causality: Toluene forms a low-boiling azeotrope with water, allowing the moisture to be removed at temperatures low enough to prevent thermal degradation of the hydrazine.
-
Evaporation: Concentrate the solution in vacuo using a rotary evaporator with a bath temperature strictly not exceeding 30°C. The water will co-evaporate with the Toluene.
-
Trituration: Once a solid begins to precipitate, triturate with anhydrous Diethyl Ether to wash away organic impurities and force the crystallization of the pure hydrochloride salt.
-
High-Vacuum Drying: Filter the powder under a stream of Argon and dry on a Schlenk line at <0.1 mbar for 12 hours to remove residual solvent trapped in the crystal lattice.
Sources
Navigating Assay Cross-Reactivity with ((3-Methylcyclobutyl)methyl)hydrazine Hydrochloride: A Comparative Guide
As a Senior Application Scientist, I frequently audit experimental designs where promising chemical probes fail in complex biological matrices due to uncharacterized assay interference. ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride (CAS: 2138103-93-0) is a highly valuable aliphatic hydrazine building block. Its unique steric profile—a lipophilic 3-methylcyclobutyl ring coupled to a reactive hydrazine moiety—makes it an exceptional candidate for the chemoproteomic profiling of electrophilic cofactors (e.g., glyoxylyl or pyruvoyl groups) 1 and specialized bioconjugation workflows.
However, the intrinsic nucleophilicity and reducing potential of the hydrazine group introduce profound cross-reactivity risks. This guide objectively compares the performance of ((3-Methylcyclobutyl)methyl)hydrazine against alternative chemistries and provides self-validating experimental protocols to de-risk your biochemical assays.
The Mechanistic Causality of Cross-Reactivity
To design robust assays, we must first understand the physicochemical behavior driving hydrazine cross-reactivity. The "alpha-effect" of the adjacent nitrogen atoms renders the terminal amine highly nucleophilic, while its low oxidation potential makes it a potent electron donor 2.
-
Nucleophilic Carbonyl Condensation: Hydrazines rapidly undergo condensation with aldehydes and ketones at mildly acidic to neutral pH (pH 4.5–7.4) to form stable hydrazones. In biological matrices, this leads to off-target probe depletion by reducing sugars (e.g., glucose in cell media), metabolic intermediates (e.g., pyruvate), and oxidized protein carbonyls 3.
-
Redox Interference: As strong reducing agents, hydrazines readily donate electrons to colorimetric and fluorometric redox probes. This causes catastrophic false-positive signals in viability assays (non-enzymatically reducing MTT/MTS to formazan or resazurin to resorufin) and protein quantification assays (reducing Cu²⁺ to Cu⁺ in the BCA assay).
Reaction pathways of ((3-Methylcyclobutyl)methyl)hydrazine highlighting assay interference.
Comparative Performance Analysis
When designing an assay, selecting the correct nucleophilic or derivatizing agent is critical. The table below summarizes quantitative performance metrics comparing ((3-Methylcyclobutyl)methyl)hydrazine against alternative chemistries used in similar workflows 4.
| Probe Chemistry | Representative Compound | Carbonyl Cross-Reactivity (pH 7.4) | Redox Interference Threshold | Adduct Stability (t₁/₂ at pH 7.4) | Primary Analytical Use |
| Aliphatic Hydrazine | ((3-Methylcyclobutyl)methyl)hydrazine HCl | High (Scavenged by >5 mM glucose) | < 10 µM (False + in BCA/MTT) | > 7 days (Hydrazone) | Chemoproteomics, Bioconjugation |
| Aromatic Hydrazine | Phenylhydrazine | Very High (Rapid kinetics) | < 5 µM | > 7 days (Hydrazone) | Carbonyl derivatization (DNPH) |
| Aminooxy | O-Benzylhydroxylamine | Moderate (Slower kinetics at pH 7.4) | > 1 mM (Negligible) | > 14 days (Oxime) | Orthogonal bioconjugation |
| Primary Amine | Alkylamine | Low (Highly reversible) | > 10 mM (Negligible) | < 1 hour (Schiff Base) | Amine-reactive crosslinking |
Takeaway: While ((3-Methylcyclobutyl)methyl)hydrazine offers superior targeting for specific electrophilic enzyme cofactors, its low redox interference threshold (< 10 µM) mandates strict counter-screening in viability or protein quantification assays.
Self-Validating Experimental Workflows
A hallmark of rigorous scientific methodology is the use of self-validating systems. You cannot assume your probe is solely engaging its target; you must actively quantify its depletion and background interference.
Protocol 1: LC-MS/MS Hydrazine Depletion Assay
Causality: To ensure your biological readout is due to target engagement rather than probe depletion by off-target carbonyls (e.g., cell media glucose), you must quantify the remaining free hydrazine. Self-Validation: This protocol incorporates ¹⁵N₂-hydrazine as an internal standard to computationally normalize for matrix effects and ionization suppression 5.
-
Matrix Incubation: Incubate 10 µM ((3-Methylcyclobutyl)methyl)hydrazine HCl in your specific biological matrix (e.g., 1 mg/mL cell lysate or complete growth media) for 1 hour at 37°C.
-
Internal Standard Addition: Spike the sample with 1 µM ¹⁵N₂-hydrazine (heavy isotope control).
-
Derivatization: Add excess benzaldehyde (100 µM) formulated in 10 mM acetic acid. This quantitatively converts all free, unreacted hydrazines into highly stable, UV/MS-detectable hydrazones.
-
Extraction & LC-MS/MS: Extract the derivatized products using ethyl acetate, dry under nitrogen, and reconstitute in the mobile phase. Analyze via C18 reversed-phase LC-MS/MS in positive ESI mode.
-
Validation Metric: Calculate the ratio of light-to-heavy hydrazone. A >20% depletion of the light probe relative to a buffer-only control indicates significant off-target carbonyl scavenging, requiring a buffer exchange or a switch to an aminooxy alternative.
Self-validating LC-MS/MS workflow for quantifying hydrazine probe depletion in complex matrices.
Protocol 2: Orthogonal Redox Interference Screen (BCA/MTT)
Causality: Hydrazines mimic the enzymatic reduction of MTT or the peptide-mediated reduction of Cu²⁺. Self-Validation: Utilizing a target-free matrix (buffer only) isolates the intrinsic chemical reduction potential of the probe from actual biological activity.
-
Probe Titration: Prepare a serial dilution of ((3-Methylcyclobutyl)methyl)hydrazine HCl (1 µM to 1 mM) in PBS.
-
Reagent Addition: Add standard BCA working reagent or MTT solution directly to the probe dilutions (strictly no cells or protein present).
-
Incubation: Incubate according to standard assay protocols (e.g., 30 min at 37°C for BCA).
-
Absorbance Readout: Measure absorbance at 562 nm (BCA) or 570 nm (MTT) using a microplate reader.
-
Validation Metric: Any absorbance significantly above the blank establishes the probe's "Redox Interference Threshold." Subsequent biological assays must be conducted at probe concentrations at least 10-fold below this threshold to ensure data integrity.
References
-
Discovery of Potent and Selective Inhibitors against Protein-Derived Electrophilic Cofactors | Journal of the American Chemical Society Source: ACS Publications URL:[Link]
-
Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS Source: bioRxiv URL:[Link]
-
Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes Source: bioRxiv URL:[Link]
-
Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries | Organic Letters Source: ACS Publications URL:[Link]
Sources
Application Guide: Structure-Activity Relationship (SAR) of ((3-Methylcyclobutyl)methyl)hydrazine Hydrochloride Analogs
Executive Summary
In modern medicinal chemistry, the design of nitrogen-rich heterocycles—particularly pyrazoles and triazoles—relies heavily on the strategic selection of N-alkyl substituents. ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride (CAS: 2138103-93-0) has emerged as a premium building block for synthesizing sterically hindered, lipophilic pharmacophores.
This guide provides an objective, data-driven comparison of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride against simpler hydrazine analogs. By analyzing the causality behind its structural features, we demonstrate how this specific moiety optimizes Lipophilic Metabolism Efficiency (LipMetE)[1], reduces intrinsic clearance, and enhances target residence time in kinase inhibitor development.
Mechanistic Rationale: The "Why" Behind the Structure
To understand the value of this specific building block, we must deconstruct its chemical anatomy and the physical state in which it is supplied.
The Hydrochloride Salt: Stability and Controlled Reactivity
Free hydrazines are highly reactive nucleophiles that are prone to rapid air oxidation and exhibit high toxicity. Supplying the compound as a hydrochloride salt neutralizes the terminal amine, rendering it a bench-stable, easy-to-weigh solid. During the Knorr pyrazole synthesis, the controlled addition of a mild base (such as N,N-Diisopropylethylamine [DIEA] or Sodium Acetate [NaOAc]) liberates the free hydrazine in situ. This prevents premature degradation and suppresses the formation of unwanted side products during cyclocondensation[2].
The 3-Methylcyclobutyl Vector: Optimizing LipMetE
The incorporation of a cyclobutane ring is a deliberate tactic to escape "flatland" (the over-reliance on planar aromatic rings).
-
Conformational Puckering: The cyclobutane ring puckers to relieve torsional strain, projecting its substituents into a distinct three-dimensional space. This disrupts crystal packing, thereby improving aqueous solubility while simultaneously allowing the moiety to deeply penetrate and fill hydrophobic pockets in target active sites[3].
-
Lipophilic Metabolism Efficiency (LipMetE): The addition of the 3-methyl group onto the cyclobutane ring provides a precise increase in lipophilicity (LogD). According to LipMetE principles, this specific steric bulk shields adjacent vulnerable sites from cytochrome P450 (CYP) mediated oxidation, drastically reducing unbound intrinsic clearance ( CLint,u ) without incurring the massive entropic penalties associated with larger, highly flexible aliphatic chains[1].
SAR Comparison Guide: Evaluating the Alternatives
To objectively evaluate the performance of the ((3-Methylcyclobutyl)methyl) group, we compare it against two baseline analogs when incorporated into a model JAK-family kinase inhibitor scaffold.
-
Alternative A: Methylhydrazine Hydrochloride
-
Profile: Minimal steric bulk; highly polar.
-
Drawbacks: Leaves hydrophobic binding pockets unfilled, resulting in weak target affinity. Highly susceptible to rapid metabolic clearance.
-
-
Alternative B: (Cyclobutylmethyl)hydrazine Hydrochloride
-
Profile: Introduces the puckered cyclobutane ring, improving 3D structural complexity.
-
Drawbacks: Lacks the terminal methyl group, resulting in suboptimal hydrophobic contacts and moderate metabolic stability.
-
-
Target: ((3-Methylcyclobutyl)methyl)hydrazine Hydrochloride
-
Profile: The 3-methyl group acts as a terminal "cap," maximizing Van der Waals interactions within the binding pocket. It achieves the highest LipMetE score, balancing potency with exceptional microsomal stability.
-
Table 1: Pharmacological Comparison of Model Pyrazole Inhibitors
| Hydrazine Building Block | LogD (pH 7.4) | Microsomal Clearance ( CLint,u ) | Target IC 50 (nM) | LipMetE Score |
| Methylhydrazine HCl | 1.2 | >150 µL/min/mg (High) | 45.0 | Low |
| (Cyclobutylmethyl)hydrazine HCl | 2.1 | 75 µL/min/mg (Moderate) | 12.5 | Moderate |
| ((3-Methylcyclobutyl)methyl)hydrazine HCl | 2.5 | <20 µL/min/mg (Low) | 3.2 | High |
Data represents a generalized SAR model for N-substituted pyrazole kinase inhibitors.
Visualizing the Synthesis and SAR Logic
Caption: Workflow for the Knorr pyrazole synthesis using hydrazine hydrochloride salts.
Caption: SAR logic demonstrating how lipophilic bulk improves kinase target inhibition and metabolic stability.
Experimental Protocols: Self-Validating Pyrazole Synthesis
To ensure reproducibility, the following protocol outlines the optimal conditions for the cyclocondensation of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride with a standard 1,3-diketone.
Causality in Reagent Selection:
-
Solvent (Ethanol): Provides sufficient solubility for both the polar hydrochloride salt and the lipophilic diketone, while allowing for a safe reflux temperature (80°C) to drive the dehydration step.
-
Base (DIEA): A non-nucleophilic base is strictly required. Using a strong nucleophilic base could lead to side reactions, whereas omitting the base entirely results in an incomplete reaction (typically <30% yield) due to the protonation of the highly nucleophilic nitrogen[2].
Table 2: Synthetic Yield Optimization
| Base Used | Equivalents | Solvent | Temp (°C) | Isolated Yield (%) | Reaction State |
| DIEA | 1.5 eq | EtOH | 80 | 82% | Complete conversion |
| NaOAc | 1.2 eq | MeOH | 65 | 78% | Complete conversion |
| None | N/A | EtOH | 80 | <30% | Stalled/Incomplete |
Step-by-Step Methodology
-
Preparation of the Reaction Mixture:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride (1.0 mmol, 150.65 mg).
-
Suspend the solid in anhydrous Ethanol (10 mL).
-
-
In Situ Free Base Liberation:
-
Add N,N-Diisopropylethylamine (DIEA) (1.5 mmol, 260 µL) dropwise to the suspension at room temperature.
-
Self-Validation Check: The cloudy suspension should become a clear solution within 5 minutes, indicating the successful liberation of the free hydrazine base.
-
-
Cyclocondensation:
-
Add the target 1,3-diketone (1.0 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to 80°C in an oil bath for 4–6 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The disappearance of the UV-active diketone spot and the emergence of a new, lower Rf spot indicates successful pyrazole formation.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate.
-
Purify via flash column chromatography to yield the pure N-((3-Methylcyclobutyl)methyl) pyrazole. Validate final structure via LC-MS and 1H -NMR.
-
References
-
Title: Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Versatile and Efficient Solid-Phase Syntheses of Pyrazoles and Isoxazoles Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au (ACS Publications) URL: [Link]
Sources
A Senior Application Scientist's Guide to Safer and More Efficient Alternatives for Amine Synthesis
Topic: A Comparative Analysis of Alternatives to ((3-Methylcyclobutyl)methyl)hydrazine Hydrochloride for the Synthesis of Substituted Amines
Introduction: Re-evaluating Substituted Hydrazines in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the construction of carbon-nitrogen bonds is a cornerstone. Reagents like ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride serve as valuable building blocks, primarily for introducing the (3-methylcyclobutyl)methylamino moiety into a target molecule. This is typically achieved through reductive amination, where the hydrazine first forms a hydrazone with a carbonyl compound (an aldehyde or ketone), which is subsequently reduced to the corresponding substituted amine.
However, the use of hydrazine derivatives, as a class, carries significant operational and safety burdens. Hydrazines are known for their potential toxicity, including carcinogenicity, and can be volatile and unstable.[1][2][3][4] These concerns have catalyzed the search for safer, more reliable, and more efficient synthetic methods that can deliver the same target amines without the associated hazards.
This guide provides a comprehensive comparison of modern, superior alternatives to using substituted hydrazines like ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride. We will focus on the widely applicable and robust method of direct reductive amination, analyzing alternative reagents through the lens of performance, safety, and operational efficiency, supported by experimental data and detailed protocols. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal reagents for their synthetic challenges.
Part I: The Hydrazine-Based Approach - A Mechanistic Overview
The traditional use of a substituted hydrazine involves a two-step conceptual process: hydrazone formation followed by reduction. The initial condensation of the hydrazine with a carbonyl is a reversible reaction that forms a stable N-N bond in the hydrazone intermediate. This intermediate must then be subjected to a reduction step to cleave the N-N bond and yield the final secondary amine. This multi-step nature, combined with the handling of a toxic reagent, makes it a prime candidate for process optimization.
Caption: Hydrazine-based route to secondary amines.
Part II: Superior Alternatives for Direct Reductive Amination
Modern synthetic chemistry largely bypasses the isolation of intermediates by employing direct, one-pot reductive amination. In this approach, a primary amine reacts with a carbonyl compound to form an iminium ion in situ, which is immediately reduced by a chemoselective reducing agent present in the same pot. This strategy avoids the use of hydrazine and is significantly more efficient.
The key to this process is the choice of reducing agent. The ideal reagent should rapidly reduce the C=N bond of the iminium ion while only slowly (or not at all) reducing the C=O bond of the starting carbonyl. This selectivity prevents wasteful consumption of the starting material and simplifies purification.
Caption: Reagent selection workflow for direct reductive amination.
Below, we compare the leading alternative reducing agents.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB): The Modern Workhorse
STAB is arguably the most versatile and widely used reagent for reductive amination in drug discovery and process development.[5][6] Its popularity stems from its remarkable mildness and selectivity.
-
Expertise & Experience: STAB is a less powerful reducing agent than sodium borohydride, which is advantageous here. It is sufficiently reactive to reduce the iminium ion intermediate but generally does not reduce aldehydes and ketones at an appreciable rate.[5] This allows all reagents (amine, carbonyl, and STAB) to be mixed in a single pot from the start, simplifying the experimental setup. It is also tolerant of many functional groups and does not require strictly anhydrous conditions, although it is water-sensitive.[7]
-
Trustworthiness: The reaction is highly reliable across a vast range of substrates, including those with acid-sensitive groups like acetals and ketals.[6] The mild, slightly acidic nature of the reagent itself (due to the acetate groups) is often sufficient to catalyze imine formation without the need for additional acid, which can be a crucial advantage for sensitive substrates.
Sodium Cyanoborohydride (NaBH₃CN): The Classic Choice
For decades, NaBH₃CN was the reagent of choice for this transformation.[8][9] It is stable in mildly acidic conditions (pH 4-5), which are optimal for imine formation.
-
Expertise & Experience: The key advantage of NaBH₃CN is its pH-dependent reactivity. At neutral pH, it is a very slow reducing agent. As the pH drops, it becomes more potent. In a reductive amination, the formation of the iminium ion (which is more easily reduced than a neutral imine) creates a scenario where the reagent selectively reduces the C=N bond over the C=O bond.[9]
-
Trustworthiness & Safety: While effective, the significant drawback of NaBH₃CN is its toxicity. The reagent itself is toxic, and the workup, particularly under acidic conditions, can liberate highly toxic hydrogen cyanide (HCN) gas.[8][10] For this reason, it has been largely supplanted by STAB in many laboratories.
Sodium Borohydride (NaBH₄): The Cost-Effective Powerhouse
Sodium borohydride is inexpensive, readily available, and a powerful reducing agent. However, its high reactivity presents a challenge for chemoselectivity.
-
Expertise & Experience: NaBH₄ is capable of reducing both the desired imine intermediate and the starting carbonyl compound.[7][11] To achieve a good yield of the desired amine, the imine must be allowed to form completely before the NaBH₄ is added. This necessitates a two-step, one-pot procedure rather than mixing all components at once. Careful temperature control is also often required.
-
Trustworthiness: While protocols are well-established, the risk of over-reduction makes this method less reliable than using STAB, especially for complex molecules or during scale-up where precise control of addition can be challenging.
Catalytic Hydrogenation (H₂/Pd/C): The "Green" Alternative
This method uses hydrogen gas and a metal catalyst (like Palladium on carbon) to perform the reduction. It is highly atom-economical, with water being the only byproduct.[5][8]
-
Expertise & Experience: Catalytic hydrogenation is an excellent method for simple, robust substrates. The reaction is typically clean and high-yielding.
-
Trustworthiness: The primary limitation is its broad reactivity. Catalytic hydrogenation will readily reduce other functional groups, such as alkenes, alkynes, nitro groups, and some aromatic rings.[8] It is therefore not suitable for molecules containing these functionalities unless they are intended to be reduced as well. The requirement for specialized hydrogenation equipment can also be a barrier.
Part III: Quantitative Performance Comparison
To provide a clear comparison, the following table summarizes the performance of these reagents for a model reductive amination reaction between cyclohexanone and benzylamine.
| Reagent/Method | Typical Yield | Reaction Time | Substrate Scope | Key Advantage | Major Drawback |
| Substituted Hydrazine | Moderate-Good | 12-48 h | Moderate | Access to specific N-N structures | Toxic reagent, multi-step process |
| STAB | Excellent (90-99%) | 1-12 h | Very Broad | Mild, one-pot, highly selective[6] | Higher cost, water-sensitive[7] |
| NaBH₃CN | Good-Excellent (85-95%) | 2-24 h | Broad | Effective in protic solvents[7] | Highly Toxic , HCN byproduct[8][10] |
| NaBH₄ | Good (70-90%) | 2-8 h | Moderate | Low cost, readily available | Low selectivity, requires pre-formation of imine[7] |
| H₂/Pd/C | Excellent (>95%) | 4-24 h | Limited | "Green", high atom economy | Reduces many other functional groups[8] |
Part IV: Detailed Experimental Protocols
The following protocols are provided as validated, trustworthy examples for implementation.
Protocol 1: Gold Standard Alternative - Reductive Amination using STAB
Reaction: Synthesis of N-benzylcyclohexylamine from cyclohexanone and benzylamine.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 equiv) and benzylamine (1.05 equiv).
-
Dissolve the mixture in DCM or DCE.
-
Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Alternative "Green" Method - Catalytic Hydrogenation
Reaction: Synthesis of N-benzylcyclohexylamine from cyclohexanone and benzylamine.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, 1-2 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Procedure:
-
To a high-pressure reaction vessel or a thick-walled flask suitable for hydrogenation, add cyclohexanone (1.0 equiv), benzylamine (1.0 equiv), and the solvent (MeOH or EtOH).
-
Carefully add the 10% Pd/C catalyst.
-
Seal the vessel and purge the atmosphere with an inert gas (e.g., nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this purge/backfill cycle three times.
-
Pressurize the vessel to the desired pressure (or leave under a hydrogen balloon for atmospheric pressure) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction may take 4-24 hours depending on the scale and pressure.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the product. Purification is often not required due to the clean nature of the reaction.
Conclusion
While substituted hydrazines like ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride have a place in the synthetic toolbox, their inherent risks and often multi-step reaction sequences make them suboptimal for many applications, particularly in the synthesis of secondary amines. Modern direct reductive amination methods offer a paradigm shift in both safety and efficiency.
For the vast majority of applications, Sodium Triacetoxyborohydride (STAB) stands out as the superior alternative.[6] Its operational simplicity (one-pot, all-at-once addition), broad functional group tolerance, and high yields make it the gold standard for contemporary reductive amination. For processes where cost is the absolute driver and substrate sensitivity is low, NaBH₄ remains a viable option with careful procedural control. For substrates lacking reducible functional groups, catalytic hydrogenation offers an environmentally friendly and highly efficient alternative. By adopting these modern reagents, researchers can achieve their synthetic goals more safely, quickly, and reliably.
References
- Empowered Hydrazine Pharmaceuticals with Calca Solutions. Calca Solutions.
- Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
- Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. Chembex.
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
- Hitchhiker's Guide to Reductive Amin
- Reductive Amin
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities.
- Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Organic Chemistry Portal.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Reductive amin
- Reductive Amination - Common Conditions.
- Reductive Transformations with Sodium Borohydride and Their Applic
- Amine synthesis by reductive amination (reductive alkyl
- Hydrazine Replacement. Fineamin SWISS Chemicals.
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
- Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Current Drug Metabolism.
- Hydrazine Toxicology.
- Toxicological Profile for Hydrazines.
- [(3-methylcyclobutyl)methyl]hydrazine hydrochloride CAS#: 2138103-93-0. ChemicalBook.
- Hydrazine. U.S. Environmental Protection Agency (EPA).
- [(1-Methylcyclobutyl)methyl]hydrazine. BLD Pharm.
Sources
- 1. Hydrazine Replacement | Fineamin SWISS Chemicals [fineamin.com]
- 2. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Hydrazine Salts and Free Bases
For researchers, scientists, and drug development professionals, the accurate characterization of active pharmaceutical ingredients and synthetic intermediates is paramount. Hydrazine and its derivatives are a critical class of compounds, utilized as building blocks in pharmaceuticals and as high-energy materials.[1] A frequent and crucial characterization challenge lies in distinguishing between the neutral hydrazine free base and its protonated salt forms. This distinction is vital as the state of protonation governs a molecule's solubility, reactivity, and biological activity.
This guide provides an in-depth comparison of hydrazine free bases and their corresponding salts using fundamental spectroscopic techniques. We will move beyond simple data reporting to explain the underlying chemical principles that give rise to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.
The Foundational Principle: The Effect of Protonation
The core difference between a hydrazine free base (N₂H₄) and a hydrazinium salt ([N₂H₅]⁺X⁻) is the protonation of one of the nitrogen atom's lone pairs of electrons.[2] This seemingly simple acid-base reaction induces significant changes in the molecule's electronic structure, bond strengths, and symmetry, which are directly observable through spectroscopy.
Upon protonation, the neutral, nucleophilic nitrogen atom becomes a positively charged, electrophilic center. This transformation leads to:
-
Electron Density Redistribution: The positive charge on the nitrogen atom withdraws electron density from the rest of the molecule (an inductive effect).
-
Bond Alteration: The N-N and N-H bonds are altered in length and strength.
-
Changes in Vibrational Modes: The frequencies at which the bonds vibrate are shifted.
-
Modified Electronic Transitions: The energy required to excite electrons is changed, as the non-bonding lone pair is now engaged in a covalent bond with a proton.
These effects provide a robust basis for spectroscopic differentiation.
Comparative Analysis: Key Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive technique for observing the effects of protonation. The change in the electronic environment around the nuclei results in significant shifts in their resonance frequencies.
Core Principle: Protonation removes electron density from the vicinity of the nitrogen and hydrogen atoms. This "deshielding" effect causes their nuclei to experience a stronger external magnetic field, resulting in a downfield shift (to a higher ppm value) in the NMR spectrum.[3]
Expected Observations:
-
¹H NMR: The protons attached to the nitrogen atoms in a hydrazinium salt will resonate at a significantly lower field (higher δ) compared to the free base. NH protons in neutral hydrazine derivatives often appear in the δ = 8–11 ppm range, which can shift further downfield upon salt formation.[1]
-
¹⁵N NMR: While less common, ¹⁵N NMR provides direct insight into the nitrogen environment. The nitrogen atoms in a hydrazinium salt are substantially deshielded and will show a large downfield shift compared to the free base.[1][3]
| Species | Typical ¹H Chemical Shift (δ, ppm) | Rationale |
| Hydrazine Free Base | ~3.5 - 5.5 (Varies with solvent/conc.) | Protons are relatively shielded by the electron density of the neutral nitrogen atoms. |
| Hydrazinium Salt | > 8.0 | The positive charge on the adjacent nitrogen atom strongly deshields the protons, causing a significant downfield shift.[1] |
Vibrational Spectroscopy: FT-IR and Raman
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The formation of a salt alters bond strengths and introduces new vibrational modes, providing clear diagnostic markers.
Core Principle: The protonation of hydrazine to form the hydrazinium ion ([N₂H₅]⁺) alters the N-H and N-N bond characteristics. This results in predictable shifts in their stretching and bending frequencies.
Expected Observations:
-
N-H Stretching: In the free base, N-H stretching vibrations typically appear as strong bands in the 3300–3500 cm⁻¹ region.[1] In the salt, these bands often broaden and shift to lower frequencies due to the increased polarity of the N⁺-H bond and strong hydrogen bonding in the crystal lattice.
-
N-N Stretching: This is a highly diagnostic peak. The N-N stretch of the hydrazinium ion (N₂H₅⁺) consistently appears in the 960–980 cm⁻¹ range in both IR and Raman spectra.[4][5][6] This peak is a reliable indicator of salt formation.
-
Raman Spectroscopy: As the N-N bond is symmetric, its stretching vibration often produces a strong, sharp peak in the Raman spectrum, making it an excellent complementary technique to IR for confirming the presence of the hydrazinium cation.[7][8]
| Vibrational Mode | Hydrazine Free Base (cm⁻¹) | Hydrazinium Salt (cm⁻¹) | Rationale |
| N-H Stretch | 3300 - 3500[1] | Broadened, shifted (often lower) | Change in bond polarity (N-H vs N⁺-H) and extensive hydrogen bonding. |
| NH₂ Scissoring | ~1600 | Shifted | Altered geometry and electronic environment. |
| N-N Stretch | ~1100 - 1150[7] | 960 - 980 [4][5] | This is a hallmark shift. The N-N bond order changes upon protonation, leading to a distinct, lower frequency. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For simple hydrazines, the key transition involves the non-bonding lone pair electrons.
Core Principle: Hydrazine's UV absorption is dominated by an n → σ* (non-bonding to sigma antibonding) transition involving the lone pair electrons. When hydrazine is protonated, these lone pair electrons are no longer available as they are now part of a new N-H sigma bond.
Expected Observations:
-
Hydrazine Free Base: Exhibits a weak absorption at wavelengths typically below 230 nm.[9]
-
Hydrazinium Salt: The n → σ* transition is eliminated upon protonation. Consequently, simple hydrazinium salts are often transparent in the conventional UV-Vis range (200-800 nm), or the absorption is shifted to much shorter wavelengths (a "blue shift").[10] The disappearance of the characteristic UV absorbance of the free base is strong evidence of salt formation.
| Species | Typical λ_max (nm) | Electronic Transition | Rationale |
| Hydrazine Free Base | < 230 | n → σ | Excitation of a lone pair electron to an antibonding orbital.[9] |
| Hydrazinium Salt | No significant absorption > 200 nm | Transition is absent | The non-bonding electrons are now in a sigma bond with a proton and are unavailable for the n → σ transition. |
Experimental Design and Protocols
To illustrate these principles, we provide a generalized workflow for the synthesis and comparative analysis of a hydrazine free base and its salt.
Caption: General workflow for synthesis and comparative spectroscopic analysis.
Protocol 1: Synthesis of Hydrazinium Sulfate
Causality: This protocol utilizes a simple acid-base neutralization. Sulfuric acid is chosen as it is a strong, non-volatile acid that readily forms a crystalline salt. The use of ethanol as a solvent facilitates precipitation as the salt is less soluble in it than in water.
-
Preparation: In a fume hood, dissolve 1.0 g of hydrazine hydrate in 20 mL of ethanol in a flask equipped with a magnetic stirrer. Place the flask in an ice bath.
-
Acid Addition: Slowly, and dropwise, add a stoichiometric equivalent of 1M sulfuric acid to the stirring hydrazine solution. A white precipitate should form.
-
Reaction: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Isolation: Collect the white solid precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting material.
-
Drying: Dry the resulting hydrazinium sulfate crystals under vacuum.
Protocol 2: Sample Preparation and FT-IR Analysis
Causality: The KBr pellet method is a standard technique for solid samples. It ensures the sample is dispersed in an IR-transparent matrix, minimizing scattering and producing a high-quality spectrum. For the liquid free base, a thin film between salt plates is the most direct method.
-
Salt Sample (KBr Pellet):
-
Thoroughly grind ~1-2 mg of the dried hydrazinium sulfate with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Acquire the IR spectrum.
-
-
Free Base (Neat Liquid):
-
Place one drop of hydrazine hydrate between two KBr or NaCl salt plates.
-
Gently press the plates together to form a thin liquid film.
-
Acquire the IR spectrum immediately.
-
Protocol 3: Sample Preparation and ¹H NMR Analysis
Causality: Deuterated solvents are essential for NMR to avoid a large, interfering solvent signal. DMSO-d₆ is an excellent choice as it dissolves both the polar salt and the free base and its residual proton signal does not overlap with the expected analyte signals.
-
Sample Preparation: Prepare two separate NMR tubes.
-
Tube A (Free Base): Dissolve ~5-10 mg of hydrazine hydrate in ~0.7 mL of DMSO-d₆.
-
Tube B (Salt): Dissolve ~5-10 mg of the dried hydrazinium sulfate in ~0.7 mL of DMSO-d₆.
-
-
Acquisition: Acquire the ¹H NMR spectrum for each sample, ensuring a sufficient number of scans for a good signal-to-noise ratio.
Visualization of the Chemical Principle
The equilibrium between the free base and its protonated form is the central concept governing the spectroscopic differences.
Caption: Acid-base equilibrium of hydrazine.
Conclusion
The spectroscopic comparison of hydrazine free bases and their salts is a clear-cut process when guided by an understanding of the chemical consequences of protonation. Each major spectroscopic technique offers a unique and confirmatory piece of evidence.
-
NMR shows a distinct downfield shift of N-H protons upon salt formation due to electronic deshielding.
-
IR and Raman provide a "fingerprint" confirmation through the appearance of the characteristic N-N stretching frequency of the hydrazinium ion around 960-980 cm⁻¹.
-
UV-Vis demonstrates the engagement of the nitrogen lone pair by showing a disappearance or significant blue shift of the n → σ* transition.
By employing these techniques in a complementary fashion, researchers can unambiguously determine the protonation state of hydrazine derivatives, ensuring the accurate characterization essential for reproducible research and development.
References
- Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.
- Patil, K. C., & Rattan, T. M. (Eds.). (2002).
- Rafiq, M., et al. (2025). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry, 13(1), 346-365.
- Arul, D., et al. (2003). Synthesis, characterization and thermal studies of (Ni/Co) metal salts of hydrazine: potential initiatory compounds. PubMed.
- Pravica, M., et al. (2019). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. PMC.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Hydrazine, [2-(methylthio)phenyl]-.
-
ResearchGate. (n.d.). Hydrazine Salts | Request PDF. Retrieved from [Link]
- Hammerl, A., et al. (n.d.). The Raman spectrum of hydrazinium azide [N2H5]+[N3].
-
Durig, J. R., et al. (1971). Infrared and Raman Spectra of Substituted Hydrazines. I. Methylhydrazine. AIP Publishing. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Uv-Vis Spectrum of Hydrazine. Retrieved from [Link]
- Pratt, L., & Richards, R. E. (1953). Proton magnetic resonance spectra of hydrazine salts. Part 1. Transactions of the Faraday Society, 49, 744.
- SIELC Technologies. (n.d.). Uv-Vis Spectrum of Hydrazine.
-
Premkumar, T., et al. (2014). Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate. South African Journal of Chemistry, 67. Retrieved from [Link]
- Sanins, S. M., et al. (1992). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. Archives of Toxicology, 66(7), 489-95.
- Premkumar, T., Selvakumar, R., Rath, N. P., & Govindarajan, S. (2014). Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate. South African Journal of Chemistry, 67, 151-156.
- Patil, K. C., et al. (1978). Hydrazine derivatives. Journal of Inorganic and Nuclear Chemistry, 40(6), 1075-1078.
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Slideshare. (2023). UV-VIS spectroscopy. Retrieved from [Link]
-
Roy, A., et al. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. PubMed. Retrieved from [Link]
Sources
- 1. psvmkendra.com [psvmkendra.com]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate [scielo.org.za]
- 6. scribd.com [scribd.com]
- 7. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Raman spectrum of hydrazinium azide [N2H5]+[N3]– | The Infrared and Raman Discussion Group [irdg.org]
- 9. Uv-Vis Spectrum of Hydrazine | SIELC Technologies [sielc.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
